molecular formula C5H8N4 B1601913 3-(Aminomethyl)pyrazin-2-amine CAS No. 25911-74-4

3-(Aminomethyl)pyrazin-2-amine

Cat. No.: B1601913
CAS No.: 25911-74-4
M. Wt: 124.14 g/mol
InChI Key: BNTKVWYAIIGBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-3-4-5(7)9-2-1-8-4/h1-2H,3,6H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTKVWYAIIGBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579901
Record name 3-(Aminomethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25911-74-4
Record name 3-(Aminomethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 93103-52-3 | Formula:


 | MW:  124.15  g/mol 

Executive Summary

3-(Aminomethyl)pyrazin-2-amine is a bifunctional pyrazine scaffold characterized by a unique "1,4-diamine-like" motif, comprising an electron-deficient aromatic amine (position 2) and a nucleophilic aliphatic amine (position 3-methyl). This structural duality makes it a critical "ortho-diamine equivalent" for the synthesis of fused bicyclic heterocycles, most notably pteridines and pyrazinopyrimidines .

In drug discovery, this scaffold serves as a primary synthons for kinase inhibitors (e.g., ATR, PI3K) and folate antagonists. Its utility lies in the differential reactivity of its two amino groups, allowing for highly regioselective functionalization without the need for extensive protecting group strategies.

Physicochemical Profile & Structural Analysis[1][2]

The molecule’s reactivity is dictated by the electronic disparity between the two nitrogen centers.[1]

Structural Data
PropertyValueNotes
Molecular Weight 124.15 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
H-Bond Donors 3High capacity for active site interaction.[1]
H-Bond Acceptors 4Pyrazine ring nitrogens act as weak acceptors.[1]
Topological PSA ~77 ŲPolar surface area suggests moderate membrane permeability.[1]
LogP (Predicted) -1.2 to -0.8Highly polar; water-soluble.[1]
pKa (Aliphatic) ~9.2 (Est.)Highly basic; primary nucleophilic site.[1]
pKa (Aromatic) ~2.5 (Est.)[1]Weakly basic due to electron-withdrawing pyrazine ring.[1]
Reactivity Duality[1][3]
  • Site A (Aliphatic

    
    ):  Acts as a typical primary amine.[1] It is the kinetic nucleophile in acylation or alkylation reactions.[1]
    
  • Site B (Aromatic

    
    ):  Its nucleophilicity is significantly attenuated by the electron-deficient pyrazine ring. It typically participates in cyclization steps only after Site A has reacted or under high-temperature forcing conditions.[1]
    

Synthetic Access: The Nitrile Reduction Route

The most robust route to this compound is the catalytic hydrogenation of 3-amino-2-pyrazinecarbonitrile . This method avoids the instability associated with chloromethyl intermediates.[1]

Experimental Protocol

Reaction: 3-amino-2-pyrazinecarbonitrile


 this compound
  • Reagents:

    • Substrate: 3-amino-2-pyrazinecarbonitrile (1.0 eq)

    • Catalyst: Raney Nickel (active slurry) or 10% Pd/C (5 wt%)

    • Solvent: Methanolic Ammonia (7N

      
       in MeOH)
      
    • Hydrogen Source:

      
       gas (balloon or Parr shaker at 40 psi)
      
  • Procedure:

    • Step 1: Dissolve the nitrile in methanolic ammonia.[1] Critical: The presence of ammonia is non-negotiable.[1] It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine away from transamination.

    • Step 2: Add the catalyst carefully under an Argon blanket (pyrophoric hazard).[1]

    • Step 3: Hydrogenate at room temperature for 4–12 hours. Monitor via LC-MS (disappearance of nitrile peak at M+1 ~121).[1]

    • Step 4: Filter the catalyst through a Celite pad.[1] Safety: Keep the filter cake wet to prevent ignition.[1]

    • Step 5: Concentrate the filtrate in vacuo. The product is often an unstable oil or low-melting solid that darkens on air exposure.[1]

    • Stabilization: Immediately convert to the dihydrochloride salt (

      
      ) by adding 4M HCl in dioxane for long-term storage.
      
Synthesis Workflow Visualization

SynthesisFlow Start 3-Amino-2- pyrazinecarbonitrile Reagents H2 (40 psi) / Raney Ni Solvent: 7N NH3 in MeOH Start->Reagents Intermediate Imine Intermediate Reagents->Intermediate Reduction Product 3-(Aminomethyl) pyrazin-2-amine Intermediate->Product Suppression of Dimerization Salt Dihydrochloride Salt (Stable Form) Product->Salt HCl/Dioxane

Caption: Hydrogenation workflow emphasizing ammonia-mediated suppression of secondary amine byproducts.

Reactivity Profile & Heterocyclic Construction[3]

The primary application of this scaffold is the synthesis of Pteridines (pyrazino[2,3-d]pyrimidines).[2] The "1,4-diamine" spacing allows for condensation with 1,2-biselectrophiles.

Pteridine Synthesis (The Isay-Type Condensation)

Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) or


-keto esters yields dihydropteridines or pteridinones.[2]
  • Mechanism:

    • Initial Attack: The highly nucleophilic aliphatic amine attacks the most electrophilic carbonyl of the reagent.[1]

    • Cyclization: The aromatic amine attacks the second carbonyl (often requiring acid catalysis or heat due to low nucleophilicity).[1]

    • Oxidation: Dihydropteridines formed often auto-oxidize to fully aromatic pteridines in air.[1]

Regioselective Acylation

When reacting with equivalents of acyl chlorides or carboxylic acids:

  • Kinetic Product: Amide formation exclusively at the aliphatic amine.[1]

  • Thermodynamic Product: Bis-acylation (rare without forcing conditions).[1]

Pathway Diagram: Heterocycle Formation[1]

ReactivityPath Core 3-(Aminomethyl) pyrazin-2-amine Orthoester Triethyl Orthoformate (HC(OEt)3) Core->Orthoester Cyclization (Reflux) Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') Core->Dicarbonyl Condensation CarbAcid Carboxylic Acid (Coupling Agents) Core->CarbAcid Selective Acylation DihydroPter 3,4-Dihydropteridine Orthoester->DihydroPter Pteridine Pteridine (Fully Aromatic) Dicarbonyl->Pteridine -2 H2O (Oxidation) Amide Aliphatic Amide (Open Chain) CarbAcid->Amide Kinetic Control

Caption: Divergent synthetic pathways leading to fused heterocycles or functionalized synthons.

Medicinal Chemistry Applications

Kinase Inhibition (ATR/PI3K)

The pteridinone core derived from this amine mimics the adenine ring of ATP.[1]

  • Binding Mode: The pyrazine nitrogens and the newly formed amide/amidine functionality in the pteridine ring serve as a bidentate hinge binder in the ATP-binding pocket of kinases.

  • Case Study: Synthesis of ATR inhibitors often involves condensing this compound with specific aryl-glyoxals to create the bicyclic core, followed by elaboration of the "tail" region to access the ribose pocket.

Folate Antagonists

As a structural analog of the 2-amino-4-hydroxy-6-methylpteridine moiety found in folic acid, derivatives of this molecule are investigated as antifolates for oncology and antimicrobial applications.

Handling, Stability, and Safety

Storage Protocols
  • Hygroscopicity: The free base is highly hygroscopic.[1] It will absorb water from the atmosphere, complicating stoichiometry.[1]

  • Oxidation: The benzylic-like amine position is susceptible to air oxidation.[1]

  • Recommendation: Store as the dihydrochloride salt (

    
    ) at -20°C under Argon. The salt is a stable, free-flowing solid.[1]
    
Safety (GHS Classification)
  • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1][3]

  • Respiratory: May cause respiratory irritation (H335).[1][3] Handle only in a fume hood.

References

  • Tagiuri, A., et al. (2016).[1][4] Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines. Journal of Chemical & Engineering Data. Link (Context: General amine pKa methodology).[1]

  • Taylor, E. C., & Patel, H. H. (1991).[1] Pteridines.[1][5][6][7] Part 94. Synthesis of 2-amino-3-cyanopyrazine 1-oxide and its conversion to 3-aminopyrazine-2-carbonitrile. Journal of Heterocyclic Chemistry. Link (Context: Precursor synthesis).[1]

  • PubChem Database. (2025).[1][3] Compound Summary: this compound.[1][8] National Center for Biotechnology Information.[1] Link

  • Bagley, M. C., et al. (2010).[1] Microwave-assisted synthesis of aminopyrazoles and pyrazines. Tetrahedron Letters. (Context: Microwave acceleration of pyrazine cyclizations).

Sources

3-(Aminomethyl)pyrazin-2-amine CAS number 25911-74-4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Pyrazine Scaffold

In the landscape of modern medicinal chemistry, 3-(Aminomethyl)pyrazin-2-amine represents a high-value "fragment-based" building block. Its structural utility lies in its orthogonal nucleophilicity : it possesses two distinct amino groups with vastly different pKa values and reactivity profiles.

  • The Exocyclic Aliphatic Amine (C3-methyl): Highly nucleophilic, basic (pKa ~9-10), and readily accessible for amide coupling, reductive amination, or sulfonylation under mild conditions.

  • The Heteroaromatic Amine (C2): Less nucleophilic, weakly basic (pKa ~2-3), and typically requires transition-metal catalysis (e.g., Buchwald-Hartwig) or high temperatures for functionalization.

This duality allows researchers to sequentially functionalize the molecule, creating complex heterocyclic libraries—particularly kinase inhibitors where the pyrazine ring mimics the adenosine ring of ATP.

Chemical Profile & Physicochemical Data[1][2][3][4][5]

PropertySpecification
Molecular Formula C₅H₈N₄
Molecular Weight 124.15 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Predicted) ~9.2 (Aliphatic -NH₂), ~2.5 (Pyrazine N), ~1.0 (Aromatic -NH₂)
H-Bond Donors 2 (Total 4 protons)
H-Bond Acceptors 4
Storage 2-8°C, Hygroscopic, Store under Nitrogen

Synthetic Pathway: Catalytic Hydrogenation

The most robust industrial route to CAS 25911-74-4 is the selective reduction of 2-amino-3-cyanopyrazine . This method preserves the aromatic amino group while converting the nitrile to the primary amine.

Mechanistic Challenge: Secondary Amine Formation

A common failure mode in nitrile reduction is the formation of secondary amines (dimerization). The intermediate imine can react with the already-formed primary amine.

  • Solution: The reaction must be performed in the presence of excess Ammonia (NH₃) or acetic anhydride (to trap the amine in situ), though the ammonia method is preferred for obtaining the free base directly.

Synthesis Workflow Diagram

Synthesis Start 2-Amino-3-cyanopyrazine (CAS 5098-14-6) Inter Intermediate Aldimine Species Start->Inter H2, Raney Ni MeOH Prod This compound (CAS 25911-74-4) Inter->Prod + H2 (Primary Pathway) Side Secondary Amine Dimer (Impurity) Inter->Side + Product amine (Without NH3 suppression) Cond CRITICAL PARAMETER: Saturate solvent with NH3 gas to suppress dimer formation. Cond->Inter

Figure 1: Synthetic route via nitrile reduction, highlighting the critical suppression of dimer formation.

Experimental Protocol: Preparation of this compound

Scale: 10.0 mmol basis Precursor: 2-Amino-3-cyanopyrazine (CAS 5098-14-6)

Reagents
  • 2-Amino-3-cyanopyrazine (1.20 g, 10 mmol)

  • Raney Nickel (Active slurry, ~200 mg) [Caution: Pyrophoric]

  • Methanol (anhydrous, 30 mL)

  • Ammonia in Methanol (7N solution, 10 mL) or Ammonia gas

  • Hydrogen gas (Balloon or Parr shaker at 40 psi)

Step-by-Step Methodology
  • Preparation: In a pressure vessel or hydrogenation flask, dissolve 2-amino-3-cyanopyrazine in anhydrous Methanol.

  • Ammonia Addition: Add 7N Methanolic Ammonia. Note: This excess ammonia shifts the equilibrium away from the secondary amine byproduct.

  • Catalyst Addition: Carefully add the Raney Nickel slurry under an argon blanket. Do not let the catalyst dry out.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 40 psi (approx 2.7 bar) H₂.

  • Reaction: Agitate at room temperature for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The nitrile peak (SM) should disappear, and a polar basic peak (Product) should appear.

  • Workup:

    • Filter the catalyst through a Celite pad under an inert atmosphere (keep wet with solvent to prevent ignition).

    • Rinse the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for next steps. If necessary, purify via recrystallization from Isopropanol/Hexane or amine-functionalized silica gel chromatography.

Yield Expectation: 85–92%

Applications in Drug Discovery: The "Orthogonal" Strategy

This molecule is a premier scaffold for Fragment-Based Drug Design (FBDD) targeting kinases. The pyrazine nitrogen atoms serve as hydrogen bond acceptors for the kinase hinge region.

Selective Functionalization Workflow

Because the aliphatic amine is significantly more nucleophilic than the aromatic amine, researchers can build libraries without protecting groups.

Reaction A (Aliphatic Amine): Reacts with Acid Chlorides, Isocyanates, or Aldehydes (Reductive Amination) at 0°C–RT. Reaction B (Aromatic Amine): Remains unreacted during Step A. Can subsequently be reacted using Pd-catalyzed cross-coupling (Buchwald-Hartwig) to introduce aryl groups.

Reactivity cluster_aliphatic Step 1: Aliphatic Amine Functionalization (Kinetic Control) cluster_aromatic Step 2: Aromatic Amine Functionalization (Thermodynamic/Catalytic Control) Core This compound (Bifunctional Core) Prod1 Amide/Urea Derivative (Free Aromatic NH2) Core->Prod1 R-COCl or R-NCO Base, 0°C Final Bis-Functionalized Kinase Inhibitor Prod1->Final Ar-Br, Pd(OAc)2 Ligand, Heat

Figure 2: Orthogonal reactivity strategy allowing sequential modification.

Analytical Validation

To certify the identity of CAS 25911-74-4, the following spectral signatures must be observed:

  • ¹H NMR (DMSO-d₆):

    • δ 8.0–7.8 ppm: Two doublets (or singlets depending on resolution) for the Pyrazine aromatic protons (C5-H, C6-H).

    • δ 6.5–6.0 ppm: Broad singlet for the aromatic -NH₂ (Exchangeable with D₂O).

    • δ 3.8–3.6 ppm: Singlet (2H) for the methylene group (-CH₂-NH₂).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 125.1.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: The free base is sensitive to CO₂ (forms carbamates) and oxidation. Store in a tightly sealed container, preferably under Nitrogen or Argon, at 2–8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217351, this compound. Retrieved from [Link]

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (General reactivity context for aminopyrazines). Retrieved from [Link]

  • Vertex Pharmaceuticals.Patents describing aminopyrazine kinase inhibitors.
  • Bagley, M. C., et al.Microwave-assisted synthesis of pyrazoles and pyrazines. (Methodology grounding).

physical and chemical properties of 3-(Aminomethyl)pyrazin-2-amine

[1]

Executive Summary

3-(Aminomethyl)pyrazin-2-amine (CAS: 25911-74-4) is a bifunctional pyrazine derivative characterized by an electron-deficient aromatic core substituted with both a primary amine and an aminomethyl group.[1][2][][4] This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for the synthesis of pteridines —a class of heterocycles ubiquitous in folate antagonists and kinase inhibitors (e.g., Methotrexate analogs).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profiles, establishing a baseline for its application in high-throughput screening and lead optimization.

Part 1: Molecular Identity & Structural Analysis[1]

The compound features a pyrazine ring (1,4-diazine) with adjacent amino and aminomethyl substituents. This 2,3-substitution pattern is chemically significant because it positions two nucleophilic nitrogen atoms in proximity, enabling facile cyclization reactions to form fused bicyclic systems.[5]

Table 1: Chemical Identification
PropertyDetail
IUPAC Name This compound
Common Synonyms 2-Amino-3-(aminomethyl)pyrazine; 3-(Aminomethyl)-2-pyrazinamine
CAS Number 25911-74-4
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
SMILES NC1=NC=CN=C1CN
InChI Key XFTQRUTUGRCSGO-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][2]

Understanding the physical state and solubility profile is essential for assay development and formulation.[5] this compound is a polar, basic solid.[1][2]

Table 2: Physical & Chemical Properties
PropertyValueSource/Condition
Appearance Solid (Powder)Standard State
Melting Point 84–85 °C Experimental [1]
Boiling Point 314.8 ± 37.0 °CPredicted (760 mmHg)
Density 1.264 ± 0.06 g/cm³Predicted
pKa (Aminomethyl) ~8.8–9.2Estimated (Aliphatic amine)
pKa (Pyrazine N) ~0.6Estimated (Aromatic N)
Solubility Soluble in Water, DMSO, MethanolPolar/Protophilic
Storage 2–8 °C, Inert AtmosphereHygroscopic/Oxidation Sensitive

Scientific Insight - Basicity & Protonation: The molecule possesses three distinct types of nitrogen atoms.[5] The aliphatic aminomethyl group (-CH₂NH₂) is the most basic (pKa ~9), serving as the primary site for protonation at physiological pH. The aromatic amine (-NH₂) is significantly less basic due to resonance delocalization into the electron-deficient pyrazine ring.[1] The ring nitrogens are weakly basic (pKa < 1).[5] This gradient in basicity allows for selective functionalization of the aliphatic amine under controlled pH conditions.[5]

Part 3: Synthetic Routes & Manufacturing[1][2][8]

The synthesis of this compound typically proceeds via the reduction of its nitrile precursor.[1][2] This route is preferred for its atom economy and the availability of the starting material.[5]

Protocol: Catalytic Hydrogenation of 3-Aminopyrazine-2-carbonitrile

Objective: Selective reduction of the nitrile group to a primary amine without reducing the pyrazine ring.[1][2]

  • Reagents: 3-Aminopyrazine-2-carbonitrile (CAS 25911-65-3), Raney Nickel (catalyst), Methanol (solvent), Ammonia (additive to suppress secondary amine formation).[1]

  • Setup: High-pressure hydrogenation vessel (autoclave).

  • Procedure:

    • Dissolve 3-aminopyrazine-2-carbonitrile in methanolic ammonia (7N NH₃ in MeOH).

    • Add activated Raney Nickel (approx. 10-20 wt% loading).[5]

    • Pressurize with Hydrogen gas (H₂) to 40–60 psi.[5]

    • Stir at room temperature (25 °C) for 4–12 hours. Monitor via TLC or LC-MS.[1][5]

    • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate under reduced pressure.

    • Purification: Recrystallization from Ethanol/Ether or column chromatography if necessary.[5]

Synthesiscluster_conditionsProcess ParametersStart3-Aminopyrazine-2-carbonitrile(CAS 25911-65-3)ReagentH2 / Raney NiMeOH / NH3Start->ReagentProduct3-(Aminomethyl)pyrazin-2-amine(CAS 25911-74-4)Reagent->ProductReductionCond1Pressure: 40-60 psiCond2Temp: 25 °CCond3Time: 4-12 h

Figure 1: Synthetic pathway via catalytic hydrogenation of the nitrile precursor.

Part 4: Chemical Reactivity & Derivatization[1][2]

The core value of this compound lies in its ability to form Pteridines .[1][2] The 1,2-diamine motif (one exocyclic, one attached to the ring) reacts with 1,2-dicarbonyl compounds to fuse a pyrazine ring onto the existing scaffold.

Mechanism: Pteridine Ring Formation

When reacted with glyoxal or substituted 1,2-dicarbonyls, the compound undergoes a double condensation reaction.

  • Step 1: The more nucleophilic aliphatic amine attacks a carbonyl carbon.[5]

  • Step 2: Cyclodehydration occurs involving the aromatic amine (or ring nitrogen depending on tautomerism) to close the second ring.[5]

  • Result: Formation of the Pteridine core, a bioisostere of quinazoline and purine.[5]

ReactivitySubstrate3-(Aminomethyl)pyrazin-2-amineIntermediateSchiff BaseIntermediateSubstrate->Intermediate+ Reagent- H2OReagent1,2-Dicarbonyl(e.g., Glyoxal)ProductPteridineDerivativeIntermediate->ProductCyclization- H2O

Figure 2: Condensation pathway for the synthesis of Pteridine scaffolds.[1][2][6]

Part 5: Applications in Drug Discovery[1][2][8]

Kinase Inhibition

The pyrazine scaffold is a common pharmacophore in kinase inhibitors (e.g., Bortezomib, though structurally different, shares the core). This compound derivatives are explored as inhibitors of FGFR (Fibroblast Growth Factor Receptor) and PI3K .[1][2] The amine handles allow for the attachment of solubilizing groups or warheads that interact with the ATP-binding pocket.

Folate Antagonists

Pteridines derived from this compound mimic the structure of folic acid.[5] They are investigated as anti-metabolites that inhibit dihydrofolate reductase (DHFR), useful in oncology and antimicrobial therapies.[5]

Part 6: Handling, Stability & Safety

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Storage Protocols:

  • Hygroscopicity: The primary amine makes the compound hygroscopic.[5] Store in a desiccator.

  • Oxidation: Amines can oxidize over time.[5] Store under Nitrogen or Argon at 2–8 °C for long-term stability.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).[5]

References

  • ChemicalBook. (2025).[5] 2-Amino-3-aminomethylpyrazine Properties and Melting Point. Retrieved from

  • PubChem. (2025).[5][7] Aminopyrazine and related structures - Compound Summary. National Library of Medicine.[5] Retrieved from

  • BLD Pharm. (2025).[5] this compound MSDS and Product Data. Retrieved from

  • Taylor, E. C., & Weinstock, J. (1973).[5] Pteridines.[5][8] XXIX. Synthesis of Pteridines from 3-Aminopyrazine-2-carbonitrile. Journal of Organic Chemistry. (Contextual citation for synthetic route mechanism).

2-amino-3-aminomethylpyrazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-3-aminomethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-amino-3-aminomethylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details a strategic approach centered on the reduction of a nitrile precursor, 2-amino-3-cyanopyrazine. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and outline a comprehensive suite of analytical techniques for structural verification and purity assessment. This document is intended to serve as a practical resource for researchers, offering both the theoretical basis and the actionable steps required to successfully synthesize and characterize this valuable molecular scaffold.

Introduction and Strategic Overview

2-amino-3-aminomethylpyrazine is a disubstituted pyrazine featuring two key functional groups: a primary aromatic amine and a primary alkylamine. This unique arrangement of nitrogen-containing functionalities makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the strategic placement of amino groups offers multiple points for diversification and interaction with biological targets.

The primary synthetic challenge lies in the selective introduction and manipulation of functional groups on the pyrazine ring. A common and effective strategy in organic synthesis is to introduce a stable, easily modified precursor group, such as a nitrile, which can then be converted to the desired amine in a final step. This guide focuses on the most direct and reliable pathway: the chemical reduction of 2-amino-3-cyanopyrazine.

This approach is advantageous due to the commercial availability of starting materials and the high efficiency of nitrile reduction methodologies. We will focus on two principal reduction methods: stoichiometric reduction using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.

Synthetic Pathway: From Nitrile to Diamine

The core of the synthesis is the conversion of a cyano group to an aminomethyl group. This transformation is a cornerstone of amine synthesis due to its efficiency and reliability.[1]

Precursor: 2-amino-3-cyanopyrazine

The starting material for our target molecule is 2-amino-3-cyanopyrazine. While various methods exist for the synthesis of substituted aminocyanopyridines and pyrazines[2][3][4][5][6][7], this guide will presume its availability to focus on the critical reduction step. The synthesis of this precursor often involves multi-component reactions or the functionalization of pre-existing pyrazine rings.

The Reduction of the Cyano Group

The conversion of the nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) requires a potent reducing agent capable of delivering two equivalents of hydride (or H₂).[8][9]

Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and versatile reducing agent for polar multiple bonds, including nitriles.[10][11] It is often the reagent of choice for laboratory-scale synthesis due to its high reactivity and clean conversions.

  • Mechanism of Action: The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[12]

    • The first hydride attacks the electrophilic carbon of the nitrile, breaking the pi bond and forming an intermediate imine anion.[8][12]

    • This highly reactive imine anion is then attacked by a second hydride equivalent, forming a dianion intermediate.[8][12]

    • A final aqueous or acidic workup quenches the reaction and protonates the dianion to yield the final primary amine.[10][12]

  • Experimental Causality: The choice of LiAlH₄ necessitates strictly anhydrous conditions (e.g., using dry ether or THF as a solvent) as it reacts violently with water. The reaction is highly exothermic and typically performed at low temperatures initially, followed by warming to room temperature or reflux to ensure completion. The workup procedure is critical for safely quenching excess LiAlH₄ and isolating the amine product.

Catalytic hydrogenation is an alternative, often greener, method for nitrile reduction.[9][13] This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

  • Catalysts and Conditions: Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂).[9] The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical variables that must be optimized to achieve high selectivity for the primary amine.[9]

  • Expert Insight on Selectivity: A significant challenge in catalytic hydrogenation of nitriles is the potential formation of secondary and tertiary amine byproducts.[9][14] This occurs when the intermediate imine reacts with a molecule of the primary amine product before it can be fully reduced.[9] To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia, which helps to shift the equilibrium away from secondary amine formation, or in acidic conditions.[14][15] Non-noble metal catalysts, such as cobalt-based systems, have also been developed for the selective production of primary amines.[14][16]

For the purposes of this guide, we will provide a detailed protocol based on the LiAlH₄ reduction due to its high reliability and common use in discovery chemistry labs.

Experimental Protocols & Workflow

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of 2-amino-3-aminomethylpyrazine start Start: 2-amino-3-cyanopyrazine reagents Reagents: - Lithium Aluminum Hydride (LiAlH₄) - Anhydrous THF reaction Step 1: LiAlH₄ Reduction - Add precursor solution to LiAlH₄ suspension - 0°C to Room Temperature start->reaction reagents->reaction workup Step 2: Aqueous Workup - Quench excess LiAlH₄ (e.g., Fieser method) - Filter solids reaction->workup extraction Step 3: Extraction - Extract aqueous layer with organic solvent (e.g., Ethyl Acetate) workup->extraction purification Step 4: Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography (if needed) extraction->purification product Final Product: 2-amino-3-aminomethylpyrazine purification->product

Caption: Synthetic workflow for the reduction of 2-amino-3-cyanopyrazine.

Detailed Protocol: LiAlH₄ Reduction

Safety First: This procedure involves highly reactive and flammable reagents. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware must be oven- or flame-dried prior to use.

Materials:

  • 2-amino-3-cyanopyrazine (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (2.5 eq) to a three-necked round-bottom flask containing anhydrous THF. Cool the resulting suspension to 0°C in an ice bath with magnetic stirring.

  • Substrate Addition: Dissolve 2-amino-3-cyanopyrazine (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.

  • Workup (Quenching): Carefully and slowly quench the reaction by cooling the flask back to 0°C and adding reagents dropwise in the following sequence (Fieser workup):

    • Add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • Add 'x' mL of 15% aqueous NaOH.

    • Add '3x' mL of water.

    • A granular white precipitate of aluminum salts should form.

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-amino-3-aminomethylpyrazine. If necessary, further purify the product by silica gel column chromatography.

Characterization and Purity Analysis

Confirming the identity and purity of the final compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.

Characterization Workflow Diagram

G cluster_char Characterization of 2-amino-3-aminomethylpyrazine product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) Structural Elucidation product->nmr ms Mass Spectrometry (e.g., ESI-MS) Molecular Weight product->ms ir IR Spectroscopy Functional Group ID (N-H, C=N) product->ir hplc HPLC Analysis (e.g., RP-C18) Purity Assessment product->hplc final Verified Structure & Purity Report nmr->final ms->final ir->final hplc->final

Caption: Analytical workflow for product verification and purity assessment.

Spectroscopic and Chromatographic Data

NMR is the most powerful tool for unambiguous structure determination. The following table outlines the predicted signals for the target compound.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Splitting
~7.8-8.0Doublet
~7.6-7.8Doublet
~5.0-6.0Broad Singlet
~3.8-4.0Singlet
~1.8-2.5Broad Singlet
  • Expert Rationale: The two pyrazine protons will appear as doublets in the aromatic region due to coupling to each other. The two amine groups (aromatic and aliphatic) will likely have distinct, broad signals that may exchange with D₂O. The methylene (CH₂) protons adjacent to the amine are expected to be a singlet, appearing downfield due to the electron-withdrawing nature of the neighboring amine and pyrazine ring.

IR spectroscopy is used to confirm the presence of key functional groups.

  • N-H Stretch: A moderate to strong, often broad, absorption in the 3200-3500 cm⁻¹ region, characteristic of the primary amine groups. Often appears as a doublet for a primary amine.

  • C=N and C=C Stretch: Medium to weak absorptions in the 1500-1650 cm⁻¹ region, corresponding to the pyrazine ring stretches.

  • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range.

Mass spectrometry will confirm the molecular weight of the compound. For 2-amino-3-aminomethylpyrazine (C₅H₈N₄), the expected monoisotopic mass is approximately 124.075 Da. Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z ≈ 125.083.

HPLC is the standard for assessing the purity of the final compound. A reverse-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) would be appropriate. A pure sample should yield a single major peak.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of 2-amino-3-aminomethylpyrazine. By leveraging a robust nitrile reduction strategy, researchers can reliably access this important chemical building block. The provided protocol for LiAlH₄ reduction offers a clear, step-by-step path to synthesis, while the detailed characterization workflow ensures the final product's structural integrity and purity can be rigorously verified. Adherence to these methodologies will empower scientists in drug discovery and chemical research to confidently produce and utilize this versatile molecular scaffold for their advanced applications.

References

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.
  • Semantic Scholar. (n.d.).
  • LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • OICC Press. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • ChemRxiv. (n.d.).
  • Periodica Polytechnica. (2018).
  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Google Patents. (n.d.).

Sources

The Pyrazine Nucleus: A Privileged Scaffold in Medicinal Chemistry - A Technical Guide to the Research Landscape of 3-(Aminomethyl)pyrazin-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of the research surrounding 3-(aminomethyl)pyrazin-2-amine and the broader class of aminopyrazine derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes the current understanding of the synthesis, chemical properties, and diverse biological activities of these compounds. We will delve into the causality behind experimental designs, present detailed protocols, and visually map key biological pathways to provide a comprehensive and actionable resource for advancing research in this promising area of medicinal chemistry.

The Allure of the Pyrazine Core: A Foundation for Diverse Bioactivity

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in the design of biologically active molecules.[1] Its electron-deficient nature, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it an attractive scaffold for interacting with a wide array of biological targets.[2] This inherent versatility has led to the development of numerous pyrazine-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1]

Derivatives of 3-aminopyrazine, in particular, have garnered significant attention. The presence of the amino group provides a crucial anchor for hydrogen bonding interactions within enzyme active sites and a versatile handle for synthetic modification. This guide will focus on the research landscape of this compound and its closely related analogs, exploring their synthesis, established biological activities, and the molecular mechanisms that underpin their therapeutic potential.

Synthesis of the this compound Scaffold: A Strategic Approach

Two primary methodologies are proposed for this key transformation: reduction with lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. The choice between these methods will depend on factors such as substrate compatibility, desired scale, and safety considerations.

Experimental Protocol: Proposed Synthesis of this compound via Nitrile Reduction

Method A: Reduction with Lithium Aluminum Hydride (LiAlH4)

This method utilizes a powerful reducing agent and is highly effective for the conversion of nitriles to primary amines.[3]

  • Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) is prepared under an inert nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Step 2: Addition of Starting Material. A solution of 3-aminopyrazine-2-carbonitrile (1 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH4 suspension.

  • Step 3: Reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Quenching. The reaction is carefully quenched by cooling the flask to 0°C and slowly adding water (1 volume), followed by a 10% aqueous solution of sodium hydroxide (1.5 volumes), and finally water again (3 volumes).[1] This sequential addition is crucial for the safe decomposition of the excess hydride and the formation of a granular precipitate of aluminum salts.

  • Step 5: Workup and Isolation. The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate or dichloromethane. The organic layer is separated from the aqueous layer, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Step 6: Purification. The crude product can be purified by column chromatography on silica gel to afford the pure amine.

Method B: Catalytic Hydrogenation

This method offers a milder and often safer alternative to LiAlH4 reduction, particularly for larger-scale syntheses.[4]

  • Step 1: Catalyst Preparation. A reaction vessel is charged with 3-aminopyrazine-2-carbonitrile and a suitable heterogeneous catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Step 2: Reaction Conditions. The vessel is filled with a solvent, typically an alcohol like ethanol or methanol, and in some cases, ammonia is added to suppress the formation of secondary amine byproducts.[5] The mixture is then subjected to a hydrogen atmosphere at elevated pressure and temperature. The specific conditions (pressure, temperature, and reaction time) will need to be optimized for this particular substrate.

  • Step 3: Workup and Isolation. Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Step 4: Purification. As with the LiAlH4 method, the crude this compound can be purified by column chromatography.

Biological Activities and Therapeutic Potential: A Multifaceted Scaffold

Derivatives of the 3-aminopyrazine core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases. The following sections will explore the key areas where these compounds have shown significant potential.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research has focused on the development of pyrazine derivatives as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6] The pyrazine scaffold has proven to be an effective bioisostere for other aromatic systems, with the nitrogen atoms frequently serving as crucial hydrogen bond acceptors in the hinge region of kinase active sites.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is implicated in various malignancies.[7] A series of novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent FGFR inhibitors.[7] Notably, compound 18i from this series demonstrated potent inhibition of FGFR1–4 and exhibited significant antiproliferative activity against multiple cancer cell lines with FGFR abnormalities.[7] Molecular docking studies revealed that the 3-amino-pyrazine-2-carboxamide moiety of 18i binds tightly within the ATP pocket of FGFR2.[7]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Pyrazine_Inhibitor This compound Derivative Pyrazine_Inhibitor->FGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Proliferation Pyrazinamide_MOA PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (pncA gene) PZA->PncA Enters Cell & is Converted by POA Pyrazinoic Acid (POA) (Active Drug) PncA->POA Membrane Disruption of Membrane Potential POA->Membrane Energy Inhibition of Energy Production POA->Energy CoA Inhibition of Coenzyme A Synthesis (panD target) POA->CoA Trans Inhibition of Trans-translation (rpsA target) POA->Trans CellDeath Bacterial Cell Death Membrane->CellDeath Energy->CellDeath CoA->CellDeath Trans->CellDeath

Sources

Comprehensive Solubility Profile and Solvent Selection Guide for 3-(Aminomethyl)pyrazin-2-amine

[1]

Executive Summary & Compound Architecture

In the high-stakes landscape of fragment-based drug discovery (FBDD), 3-(Aminomethyl)pyrazin-2-amine (CAS 25911-74-4) serves as a critical "privileged scaffold."[1] Its structure—a pyrazine core decorated with both an exocyclic primary amine and a flexible aminomethyl arm—offers unique vectors for hydrogen bonding and pi-stacking interactions within kinase active sites.[1][2][3]

However, its utility is often bottlenecked by a lack of empirical solubility data.[2][3] This guide bridges that gap. By deconstructing its physicochemical architecture, we provide a predictive solubility landscape and a robust, self-validating protocol for experimental verification.[2][3] This is not merely a list of solvents; it is a strategic framework for process chemists to optimize reaction yield and purification efficiency.

Physicochemical Fingerprint

To understand where it dissolves, we must understand what it is.[2][3]

PropertyValue / CharacteristicImplication for Solubility
Molecular Structure Pyrazine ring + 2 Primary AminesHigh polarity; Amphoteric character.[1][2][3]
Molecular Weight 124.14 g/mol Small molecule; favors high solubility in polar media.[2][3]
H-Bond Donors 4 (Two -NH₂ groups)Strong interaction with protic solvents (Water, MeOH).[1]
H-Bond Acceptors 4 (Ring Nitrogens + Amine Nitrogens)Good solubility in polar aprotic solvents (DMSO).[2][3]
Predicted LogP ~ -0.9 to -1.2Hydrophilic; poor solubility in lipophilic solvents (Hexane).[1][2][3]
pKa Profile pKa₁ ≈ 2.9 (Ring -NH₂), pKa₂ ≈ 9.0 (Side chain -NH₂)pH-Dependent Solubility Switch.

The Solubility Landscape

Based on the "Like Dissolves Like" principle and structural analogs (e.g., Aminopyrazine, 3-Picolylamine), we define the solubility tiers for this compound.

Solvent Compatibility Matrix[2][3]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh (>50 mg/mL) The compound's high H-bond donor count allows it to integrate seamlessly into the solvent's hydrogen bonding network.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) The solvent's oxygen/nitrogen atoms act as strong acceptors for the compound's amine protons. Ideal for stock solutions.[2][3]
Dipolar Aprotic Acetonitrile, AcetoneModerate (10-50 mg/mL) Soluble, but lacks the H-bond donor capability to stabilize the amine groups as effectively as protic solvents.
Non-Polar Toluene, Hexane, HeptaneLow (<1 mg/mL) The compound's high polarity creates a high energetic penalty for cavity formation in non-polar media.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low often used for extraction, but efficiency drops without cosolvents (e.g., MeOH) due to the compound's hydrophilicity.
The pH "Switch": A Critical Process Lever[1]

The solubility of this compound is not static; it is dynamic with pH.[2][3]

  • Acidic pH (< 4): The aliphatic amine (pKa ~9) and potentially the ring amine are protonated.[2][3] The species exists as a mono- or di-cation.[1][2][3] Solubility in water is maximal.

  • Basic pH (> 10): Both amines are deprotonated (neutral form).[2][3] While still polar, the lack of ionic charge reduces aqueous solubility, potentially causing the free base to "oil out" or crystallize.[2][3]

Process Insight: This behavior is the foundation for "pH-swing extraction."[1][2][3] Acidify to pull into the aqueous phase (impurities stay in organic), then basify to extract the pure compound into an organic solvent like DCM/Isopropanol (3:1).[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the compound's functional group interactions.

SolubilityLogicCompoundThis compoundAmine_AliphaticAliphatic Amine (-CH2NH2)pKa ~9.0 (Basic)Compound->Amine_AliphaticAmine_AromaticAromatic Amine (-NH2)pKa ~2.9 (Weak Base)Compound->Amine_AromaticRing_NPyrazine Ring NitrogensH-Bond AcceptorsCompound->Ring_NWaterWater (pH < 7)Ionic SolvationAmine_Aliphatic->WaterProtonation (+)HexaneHexane/TolueneNo InteractionAmine_Aliphatic->HexaneIncompatibleDMSODMSO/DMFDipole-Dipole & H-BondingAmine_Aromatic->DMSOH-Bond DonorRing_N->DMSOH-Bond Acceptor

Figure 1: Mechanistic basis for solvent compatibility.[2][3][4] The compound's dual amine functionality drives its affinity for polar and acidic media.

Experimental Protocol: Thermodynamic Solubility Determination

As a Senior Scientist, I reject "visual estimation." We use a Shake-Flask Method coupled with HPLC , the gold standard for generating decision-quality data.[1][2]

Reagents & Equipment[1][2][3]
  • Compound : this compound (>98% purity).[1][5]

  • Solvents : HPLC Grade (Water, MeOH, ACN, DMSO).[2]

  • Equipment : Orbital shaker (temp controlled), 0.22 µm PTFE syringe filters, HPLC-UV/VIS.[2][3]

Step-by-Step Workflow
  • Preparation : Weigh excess compound (approx. 50 mg) into 4 mL glass vials.

  • Solvent Addition : Add 1.0 mL of the target solvent to each vial.

  • Equilibration :

    • Seal vials tightly.[2][3]

    • Agitate at 25°C (or target temp) for 24 hours at 500 RPM.

    • Self-Validation Step: If the solid dissolves completely, add more solid until a visible precipitate remains.[2][3] A saturated solution must have solid in equilibrium.[2][3]

  • Sampling :

    • Stop agitation and let settle for 1 hour.

    • Filter the supernatant using a 0.22 µm PTFE filter (presaturated to prevent drug loss).[2][3]

  • Quantification (HPLC) :

    • Dilute the filtrate 100x with mobile phase.[2][3]

    • Inject into HPLC (C18 Column, Water/ACN gradient).[2][3]

    • Calculate concentration against a 5-point calibration curve.[1][2][3]

Workflow Diagram

ExperimentalProtocolStartWeigh Excess Solid(~50mg)AddSolventAdd Solvent(1 mL)Start->AddSolventAgitateAgitate 24h @ 25°C(Equilibrium)AddSolvent->AgitateCheckSolidVisible Solid?Agitate->CheckSolidAddMoreAdd More SolidCheckSolid->AddMoreNoFilterFilter Supernatant(0.22 µm)CheckSolid->FilterYesAddMore->AgitateHPLCHPLC QuantificationFilter->HPLC

Figure 2: The Shake-Flask protocol ensures thermodynamic equilibrium is reached before measurement, preventing false-low solubility readings.[1]

Process Development Applications

Crystallization Strategy

To purify this compound from reaction mixtures, utilize an Anti-Solvent Crystallization or Cooling Crystallization approach.[1]

  • Primary Solvent : Methanol or Ethanol (High solubility at high temp).[2][3]

  • Anti-Solvent : MTBE (Methyl tert-butyl ether) or Heptane (Low solubility).[2][3]

  • Protocol : Dissolve in minimal hot Ethanol. Slowly add MTBE while cooling. The polarity difference forces the hydrophilic pyrazine to crystallize.[2][3]

Storage & Stability[1][2][3]
  • Hygroscopicity : Due to high polarity and amine content, the solid is likely hygroscopic.[2][3]

  • Oxidation : Primary amines can oxidize.[2][3] Store under Nitrogen/Argon at 2-8°C.

  • Handling : Use dry solvents (anhydrous) if using as a reagent to prevent hydrolysis of coupled partners.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25911-74-4, this compound.[1][2][3] Retrieved from [Link]

  • ResearchGate (2024). Solubility of Aminopyrazine Derivatives in Organic Solvents.[2][3] (Methodology reference). Retrieved from [Link]

The Aminopyrazine Scaffold: Molecular Mechanisms and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrazine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its electronic versatility: the pyrazine ring nitrogens act as weak bases and hydrogen bond acceptors, while the exocyclic amino group serves as a hydrogen bond donor. This dual donor-acceptor capability allows aminopyrazines to mimic the adenine ring of ATP (targeting kinases), interact with specific acidic residues in ion channels (targeting ENaC), or masquerade as purine bases in viral replication (targeting RdRp).

This technical guide dissects the three distinct mechanisms of action (MOA) driven by this scaffold, providing researchers with the structural logic and experimental protocols necessary to validate these interactions.

Part 1: The ATP-Competitive Kinase Inhibitor

Mechanism: The Hinge Binder

In oncology, aminopyrazines are primarily utilized as Type I or Type I½ kinase inhibitors. The core mechanism relies on the scaffold's ability to mimic the adenine ring of ATP, anchoring the drug within the kinase's ATP-binding pocket.

Structural Logic: The kinase "hinge region" connects the N-terminal and C-terminal lobes of the enzyme. This region contains backbone carbonyls and amides that form hydrogen bonds with the adenine of ATP.

  • Interaction 1: The pyrazine ring nitrogen (N1 or N4) accepts a hydrogen bond from the backbone amide of a specific hinge residue (e.g., Cys, Met, or Glu depending on the kinase).

  • Interaction 2: The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the adjacent hinge residue.

This bidentate interaction locks the inhibitor in a planar conformation, positioning substituents to explore the "gatekeeper" region or the solvent-exposed front pocket for selectivity.

Case Study: Nek2 Inhibition

Research into NIMA-related kinase 2 (Nek2) inhibitors demonstrated that aminopyrazines can bind to an unusual "inactive" conformation of the kinase.[1][2][3] The scaffold forms the critical hinge hydrogen bonds, while a hydrophobic substituent (e.g., a piperidine ring) wedges between the gatekeeper residue and the activation loop, preventing the kinase from adopting its catalytically active state.

Visualization: The Hinge Binding Interface

KinaseBinding Residue_NH Backbone NH (Donor) Pyrazine_N Pyrazine Ring N (Acceptor) Residue_NH->Pyrazine_N H-Bond Residue_CO Backbone C=O (Acceptor) Amino_Group Exocyclic -NH2 (Donor) Amino_Group->Residue_CO H-Bond

Caption: Schematic of the bidentate hydrogen bonding network between the aminopyrazine core and the kinase hinge backbone.

Part 2: The Ion Channel Blocker

Mechanism: The Pore Plug

The classic diuretic Amiloride utilizes a substituted aminopyrazine ring (specifically a pyrazinecarboximidamide) to inhibit the Epithelial Sodium Channel (ENaC). Unlike kinase inhibitors that bind deep within a hydrophobic pocket, amiloride acts at the extracellular face of the channel pore.

Structural Logic:

  • Electrostatics: The guanidinium-like moiety attached to the pyrazine ring is protonated at physiological pH. This positive charge is attracted to the electronegative "selectivity filter" of the ENaC pore (rich in acidic residues like Asp/Glu).

  • Steric Occlusion: Once bound, the pyrazine ring physically occludes the channel lumen, preventing the passage of hydrated Na+ ions. This blockade is voltage-dependent and reversible.

Experimental Protocol: Patch Clamp Validation

To confirm this MOA, researchers use whole-cell patch-clamp recording.

Step-by-Step Protocol:

  • Cell Preparation: Transfect CHO or HEK293 cells with plasmids encoding α, β, and γ subunits of human ENaC.

  • Setup: Use a standard patch-clamp rig with a bath solution containing (in mM): 145 NaCl, 2.7 KCl, 1.8 CaCl2, 2 MgCl2, 5.5 Glucose, 10 HEPES (pH 7.4).

  • Baseline Recording: Establish a whole-cell configuration and clamp voltage at -60 mV. Record the inward Na+ current (

    
    ).
    
  • Drug Application: Perfusion of the aminopyrazine compound (e.g., 10 µM Amiloride).

  • Validation Criteria: A rapid, reversible reduction in inward current confirms channel blockade.

    • Self-Validation Check: Washout with drug-free buffer must restore >90% of the baseline current. If not, the effect may be cytotoxic or off-target.

Part 3: The Viral Mutagen (Nucleotide Analog)

Mechanism: Lethal Mutagenesis

Favipiravir (T-705) is a pyrazinecarboxamide derivative that functions as a prodrug.[4] Its mechanism highlights the scaffold's ability to undergo metabolic transformation to mimic purine nucleotides.

The Pathway:

  • Activation: Intracellular phosphoribosylation converts the aminopyrazine core into the active metabolite: Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) .[5]

  • Competition: Favipiravir-RTP competes with endogenous Guanine (GTP) and Adenine (ATP) for incorporation by the viral RNA-dependent RNA polymerase (RdRp).

  • Ambiguity: The pyrazine ring can rotate, allowing it to base-pair with both Cytosine and Uracil.

  • Catastrophe: This ambiguous base-pairing forces the viral polymerase to incorporate random mutations during replication. The accumulation of errors pushes the virus beyond the "error threshold," leading to non-viable progeny (Lethal Mutagenesis).

Visualization: The Prodrug Activation Pathway

FavipiravirMOA cluster_Cell Intracellular Metabolism Favipiravir Favipiravir (Prodrug) (Aminopyrazine Core) RTP Favipiravir-RTP (Active Triphosphate) Favipiravir->RTP HGPRT (Phosphoribosylation) RdRp Viral RdRp Enzyme RTP->RdRp Competes with GTP/ATP ViralRNA Mutated Viral RNA (Non-viable) RdRp->ViralRNA Incorporation & Error Catastrophe

Caption: Metabolic activation of Favipiravir and its interference with viral RNA synthesis.

Comparative Data Summary

FeatureKinase Inhibitors (e.g., Nek2 inhibitors)Ion Channel Blockers (e.g., Amiloride)Viral Polymerase Inhibitors (e.g., Favipiravir)
Target Site Intracellular ATP-binding pocket (Hinge)Extracellular pore entry (Selectivity filter)Intracellular Viral RdRp (Active site)
Key Interaction H-bonds (Backbone NH/CO)Electrostatic (Acidic residues)Base-pairing (Ambiguous)
Pharmacophore Role Adenine MimicGuanidinium/Plug MimicPurine Nucleotide Mimic
Outcome Signal Transduction BlockadeIon Transport BlockadeLethal Mutagenesis / Chain Termination

Experimental Protocol: Kinase IC50 Determination

To validate a new aminopyrazine derivative as a kinase inhibitor, use a FRET-based assay (e.g., LanthaScreen).

  • Reagents: Recombinant Kinase (e.g., Nek2), Fluorescein-labeled substrate (poly-GT), ATP (at Km concentration), and Terbium-labeled antibody.

  • Compound Prep: Serial dilute the aminopyrazine compound in DMSO (10-point curve).

  • Reaction:

    • Mix Kinase + Substrate + Compound in 384-well plate.

    • Initiate with ATP. Incubate for 60 min at RT.

  • Detection: Add Tb-labeled antibody (binds phosphorylated substrate).

  • Readout: Measure TR-FRET ratio (Emission 520nm / 495nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response equation to calculate IC50.

    • Self-Validation: Include a known inhibitor (e.g., Staurosporine) as a positive control. Z-factor must be > 0.5 for the assay to be valid.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Source:[5] Proceedings of the Japan Academy, Series B. URL:[Link]

  • Amiloride - StatPearls. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • Scaffold Mining of Kinase Hinge Binders in Crystal Structure Database. Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the synthesis of 3-(Aminomethyl)pyrazin-2-amine , a critical pharmacophore in medicinal chemistry. This moiety is frequently utilized in the development of ATP-competitive kinase inhibitors (e.g., PI3K, FGFR) where the primary amine serves as a key hydrogen bond donor/acceptor within the hinge-binding region.

The protocol outlined below prioritizes scalability and purity, utilizing a robust two-step sequence: cyanation of a halogenated precursor followed by a selective catalytic hydrogenation. Unlike general literature methods, this guide addresses specific challenges such as copper salt removal and the suppression of secondary amine formation during reduction.

Retrosynthetic Analysis

The most reliable disconnection for the 3-aminomethyl-2-aminopyrazine scaffold involves the reduction of a nitrile group. The nitrile is installed via a Rosenmund-von Braun reaction on the commercially available 3-chloropyrazin-2-amine.

Retrosynthesis Target This compound (Target) Intermediate 3-Amino-2-pyrazinecarbonitrile (Nitrile Intermediate) Target->Intermediate Reduction (H2, Raney Ni) Starting 3-Chloropyrazin-2-amine (Starting Material) Intermediate->Starting Cyanation (CuCN, DMF)

Figure 1: Retrosynthetic strategy decoupling the target into accessible precursors.

Safety & Pre-requisites

CRITICAL WARNINGS:

  • Cyanide Hazard: Step 1 involves Copper(I) Cyanide. Work must be performed in a well-ventilated fume hood. In case of spills, use a specific cyanide neutralization kit (bleach/hypochlorite).

  • Pyrophoric Catalyst: Raney Nickel (Step 2) is pyrophoric when dry. Always keep it submerged in solvent. Filter under an inert atmosphere (Argon/Nitrogen) and never dispose of dry catalyst in trash bins.

  • Hydrogen Gas: High-pressure hydrogenation presents explosion risks. Ensure autoclave or balloon setups are leak-tested.

Detailed Synthesis Protocol

Step 1: Preparation of 3-Amino-2-pyrazinecarbonitrile

Reaction Type: Nucleophilic Aromatic Substitution (Cyanation)

ReagentMW ( g/mol )Equiv.[1]AmountRole
3-Chloropyrazin-2-amine 129.551.010.0 gStarting Material
Copper(I) Cyanide (CuCN) 89.561.510.4 gCyanating Agent
DMF (Anhydrous) 73.09-100 mLSolvent
Ethylenediamine 60.10-50 mLWorkup (Cu chelator)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chloropyrazin-2-amine (10.0 g) in anhydrous DMF (100 mL).

  • Addition: Add CuCN (10.4 g) in a single portion.

  • Reaction: Heat the mixture to 140°C (oil bath temperature) under a nitrogen atmosphere. Stir vigorously for 4–6 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, and a more polar product (Rf ~0.3) should appear.[1][2]

  • Quench & Workup (Critical for Copper Removal):

    • Cool the reaction mixture to 60°C.

    • Pour the dark mixture into a solution of water (300 mL) and ethylenediamine (50 mL). The ethylenediamine will complex the copper, turning the aqueous layer bright blue.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash the combined organic layers with 10% aqueous ethylenediamine (2 x 50 mL) followed by brine (100 mL).

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).
    
  • Yield: Expect 6.5 – 7.5 g (70–80%) of a yellow/tan solid.

Step 2: Synthesis of this compound

Reaction Type: Catalytic Hydrogenation

ReagentMW ( g/mol )Equiv.[1]AmountRole
3-Amino-2-pyrazinecarbonitrile 120.111.05.0 gIntermediate
Raney Nickel (Slurry) -~50 wt%~2.5 gCatalyst
Ammonia (7N in MeOH) 17.03Excess50 mLSolvent / Suppressant
Hydrogen (

)
2.02-Balloon/50 psiReductant

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (approx. 2.5 g wet weight) with anhydrous methanol (3x) to remove water/storage buffer. Do not let the catalyst dry out.

  • Setup: Transfer the washed Raney Nickel into a hydrogenation vessel (Parr shaker bottle or heavy-walled flask).

  • Solvent Addition: Dissolve 3-Amino-2-pyrazinecarbonitrile (5.0 g) in 7N Ammonia in Methanol (50 mL) and add to the vessel.

    • Why Ammonia? The presence of ammonia is strictly required to prevent the primary amine product from reacting with the intermediate imine, which would form a secondary amine dimer (dibenzyl-type impurity).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 40–50 psi (3–3.5 bar) of

      
       and shake/stir at room temperature for 12–18 hours.
      
    • Note: If using a balloon (1 atm), reaction times may extend to 24-48 hours and heating to 40°C may be required.

  • Workup:

    • Purge the vessel with Nitrogen.

    • Filter the mixture through a pad of Celite under an inert atmosphere (keep the filter cake wet with MeOH).

    • Wash the pad with MeOH (50 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, convert to the hydrochloride salt by adding 4M HCl in Dioxane, or purify via amine-functionalized silica gel.

Analytical Characterization

This compound [3][4]

  • Appearance: Pale yellow to off-white solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, Pyrazine-H)
    • 
       7.85 (d, 
      
      
      
      Hz, 1H, Pyrazine-H)
    • 
       6.50 (bs, 2H, Ring-
      
      
      
      )
    • 
       3.85 (s, 2H, 
      
      
      
      )
    • Note: Amine protons (

      
      ) may appear broad or exchange with solvent.
      
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Workflow Diagram

SynthesisWorkflow start Start: 3-Chloropyrazin-2-amine step1 Step 1: Cyanation (CuCN, DMF, 140°C) start->step1 workup1 Workup: Ethylenediamine Wash (Removes Copper) step1->workup1 inter Intermediate: 3-Amino-2-pyrazinecarbonitrile workup1->inter step2 Step 2: Hydrogenation (Raney Ni, H2, NH3/MeOH) inter->step2 filter Filtration (Celite) WARNING: Pyrophoric Catalyst step2->filter final Final Product: this compound filter->final

Figure 2: Step-by-step process flow for the synthesis of this compound.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete Cu removalEnsure ethylenediamine wash is thorough; aqueous layer must be blue.
Dimer Formation (Step 2) Lack of AmmoniaEnsure

in MeOH is fresh and at least 7N concentration.
Incomplete Reduction Catalyst PoisoningWash Raney Ni thoroughly before use; ensure Nitrile intermediate is free of Copper salts.
Product Instability Oxidation of free amineStore as HCl salt or use immediately in the next step.

References

  • Synthesis of this compound (CAS 25911-74-4)

    • Alchem Pharmtech Product Catalog. This compound.[3] Link

  • Cyanation of Chloropyrazines: J. Med. Chem. 2010, 53, 7938–7957. (General protocol for Rosenmund-von Braun reaction on heteroaryl chlorides).
  • Reduction of Nitriles with Raney Nickel

    • Gomez, S., et al.[5] "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles." Adv.[2][6] Synth. Catal. 2002, 344, 1037–1057. (Mechanistic insight on ammonia suppression of secondary amines).

  • General Pyrazine Chemistry

    • Moroccan Journal of Chemistry, 2022, 10(2), 288–297. "Chemical Transformation of Pyrazine Derivatives." Link

Sources

Application Notes and Protocols for 3-(Aminomethyl)pyrazin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Oncology

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold for molecular interactions have led to its incorporation into numerous clinically approved and investigational drugs.[1][2][3] In oncology, pyrazine derivatives have demonstrated a broad spectrum of antitumor activities, targeting key cellular processes like cell cycle regulation, signal transduction, and protein degradation.[4][5] Notable examples include the proteasome inhibitor Bortezomib, used in treating multiple myeloma, and various kinase inhibitors that have entered clinical trials.[4] The pyrazine core often acts as a bioisostere for other aromatic systems, offering advantages in terms of synthetic tractability and physicochemical properties.[6]

This document provides a detailed technical guide for researchers exploring the potential of 3-(Aminomethyl)pyrazin-2-amine , a novel, yet under-investigated, pyrazine derivative, in the context of cancer research. While direct studies on this specific molecule are nascent, its structural features—a primary amine at position 2 and an aminomethyl group at position 3—suggest a strong potential for forming critical hydrogen bond interactions within the ATP-binding pockets of protein kinases, a class of enzymes frequently dysregulated in cancer.[2][7]

This guide will, therefore, focus on the hypothetical application of this compound as a scaffold for developing novel kinase inhibitors. We will outline its potential mechanism of action, provide detailed protocols for its evaluation, and present a logical workflow for its progression from an in vitro hit to a preclinical candidate.

Part 1: Proposed Mechanism of Action - Targeting Fibroblast Growth Factor Receptors (FGFRs)

Rationale for Target Selection:

Derivatives of the structurally related 3-amino-pyrazine-2-carboxamide have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[6][8] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis.[6] Genetic alterations, such as amplifications, mutations, and translocations of FGFR genes, are found in approximately 7.1% of all cancers, making this family of receptor tyrosine kinases a highly validated therapeutic target.[6]

The this compound scaffold retains key pharmacophoric features of known FGFR inhibitors. The 2-amino group and the nitrogen atoms within the pyrazine ring can mimic the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region. The aminomethyl group at the 3-position provides a vector for substitution to explore interactions with the solvent-exposed region of the ATP binding site, which can enhance potency and selectivity.

Proposed Signaling Pathway Inhibition:

We hypothesize that this compound or its optimized derivatives can act as competitive inhibitors at the ATP-binding site of FGFRs. This would block the autophosphorylation of the receptor upon FGF ligand binding, thereby inhibiting the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. The ultimate cellular consequences would be the induction of cell cycle arrest and apoptosis in FGFR-dependent cancer cells.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimer (Phosphorylated) FGFR->FGFR_dimer Dimerization & Autophosphorylation RAS RAS FGFR_dimer->RAS PI3K PI3K FGFR_dimer->PI3K Compound This compound (Hypothetical Inhibitor) Compound->FGFR_dimer Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Proposed inhibition of the FGFR signaling pathway by this compound.

Part 2: Experimental Protocols and Workflow

A systematic evaluation is crucial to validate the therapeutic potential of this compound. The following section details a phased experimental workflow, from initial screening to in vivo efficacy studies.

workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation a Biochemical Kinase Assays (FGFR1, 2, 3, 4) b Cell Viability/Cytotoxicity Assays (MTT/SRB on FGFR-addicted cell lines) a->b Confirm cellular activity c Target Engagement Assay (Western Blot for p-FGFR, p-ERK) b->c Validate on-target effect d Cell Cycle Analysis (Flow Cytometry) c->d Determine phenotypic outcome g Xenograft Tumor Model Efficacy Study c->g Requires good PK e Apoptosis Assay (Annexin V/PI Staining) d->e f Pharmacokinetic (PK) Studies in Mice f->g Inform dosing regimen

Caption: Phased experimental workflow for evaluating this compound.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of FGFR isoforms.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • ATP and appropriate kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • This compound (test compound) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute into kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 2.5 µL of the diluted compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding reagents from the ADP-Glo™ kit according to the manufacturer's protocol.

  • Read luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: This assay will provide IC₅₀ values for the compound against each FGFR isoform, indicating its potency and selectivity.

Protocol 2.2: Cell Viability and Cytotoxicity Assay (MTT/SRB)

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell lines with FGFR alterations (e.g., SNU-16 - FGFR2 amplified; KMS-11 - FGFR3 translocated).[6]

  • Control cell line with no known FGFR alterations (e.g., MCF-7).

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Replace the medium in the plates with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • For MTT assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

  • For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and solubilize the bound dye with Tris base. Read the absorbance at 510 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the viability percentage against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Cell LineFGFR StatusPredicted Sensitivity
SNU-16FGFR2 AmplificationHigh
KMS-11t(4;14) FGFR3 FusionHigh
SW-780FGFR3 S249C MutationHigh
MCF-7FGFR Wild-TypeLow
Caption: Example cell lines for evaluating the anti-proliferative activity of an FGFR inhibitor.[6]
Protocol 2.3: Western Blot for Target Engagement and Pathway Modulation

Objective: To confirm that the compound inhibits FGFR phosphorylation and downstream signaling in a cellular context.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16).

  • Serum-free medium and complete medium.

  • Recombinant FGF ligand.

  • Test compound.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (Actin).

Expected Outcome: A dose-dependent decrease in the phosphorylation of FGFR and ERK in compound-treated cells compared to the stimulated vehicle control, confirming on-target activity.

Part 3: Advanced Characterization and In Vivo Studies

Should this compound or its derivatives demonstrate potent and selective activity in vitro and in cells, further studies would be warranted.

  • Pharmacokinetic (PK) Studies: Initial PK studies in mice are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data, including half-life, bioavailability, and plasma exposure, is critical for designing an effective dosing regimen for efficacy studies.[2]

  • In Vivo Efficacy (Xenograft Model): The antitumor activity of the compound should be evaluated in an in vivo setting. This typically involves implanting a human FGFR-dependent cancer cell line (e.g., SNU-16) subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with the compound or vehicle. Tumor volume and body weight are monitored over time to assess efficacy and toxicity.

Conclusion

This compound represents a promising, unexplored scaffold for the development of novel anticancer agents. Based on the well-documented success of related pyrazine derivatives, a research program focused on its potential as a kinase inhibitor, particularly targeting the FGFR pathway, is scientifically justified. The protocols and workflow detailed in this guide provide a comprehensive framework for systematically evaluating its therapeutic potential. Through rigorous in vitro and in vivo testing, the true value of this compound in the landscape of cancer drug discovery can be elucidated.

References

  • Shi, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][6]

  • American Chemical Society. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications. Available at: [Link][8]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link][1]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link][2]

  • MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link][9]

  • ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available at: [Link][10]

  • MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link][11]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link][4]

  • Bentham Science. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. Bentham Science. Available at: [Link][3]

  • Collins, I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][12]

  • PubMed. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Available at: [Link][5]

  • MDPI. (n.d.). Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR). MDPI. Available at: [Link][13]

  • National Institutes of Health. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC. Available at: [Link][14]

Sources

Application Notes & Protocols: A Senior Scientist's Guide to Pyrazine Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pyrazines

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that command significant attention across diverse scientific fields.[1] In the food and beverage industry, they are the artisans of aroma, responsible for the desirable roasted, nutty, and toasted notes in products like coffee, cocoa, and baked goods, often formed during the Maillard reaction.[2] In pharmaceuticals, the pyrazine ring serves as a vital scaffold in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer and anti-inflammatory properties.[1][3][4]

However, the characterization of these compounds presents considerable analytical challenges. They are often present at trace levels within highly complex matrices, and their structural isomers can be difficult to distinguish.[5][6] The mass spectra of many positional isomers of alkylpyrazines, for instance, are remarkably similar, making unambiguous identification by mass spectrometry (MS) alone practically unfeasible and leading to potential misidentifications.[6][7]

This guide provides a detailed overview of the core analytical techniques and field-proven protocols for the robust characterization and quantification of pyrazine compounds. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying causality—the scientific rationale that transforms a method into a reliable, self-validating system. We will navigate the critical stages of sample preparation, chromatographic separation, mass spectrometric detection, and definitive structural elucidation to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Section 1: The First Pillar: Robust Sample Preparation

The journey to accurate pyrazine analysis begins with a meticulously chosen extraction and concentration strategy. The goal is to isolate the target pyrazines from interfering matrix components and concentrate them to a level amenable to instrumental detection. The selection of an appropriate extraction method is a critical step that significantly influences the sensitivity, accuracy, and efficiency of the analysis.[8]

Headspace Solid-Phase Microextraction (HS-SPME): The Standard for Volatiles

For volatile and semi-volatile pyrazines, particularly in complex food and beverage matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a superior solvent-free, sensitive, and versatile sample preparation technique.[9][10][11] It combines extraction, concentration, and sample introduction into a single step, minimizing sample handling and potential contamination.[11]

The causality behind HS-SPME's effectiveness lies in the equilibrium established between the sample, the headspace (the gas phase above the sample), and a coated fused-silica fiber. The choice of fiber coating is paramount, as it dictates the selectivity and efficiency of the extraction. For a broad range of pyrazines, a triphasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its combined adsorptive capabilities for analytes of varying polarities and molecular weights.[10][12]

hs_spme_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Sample & Internal Standard in Vial Seal 2. Seal Vial Sample->Seal Heat 3. Equilibrate (Heating & Agitation) Seal->Heat Expose 4. Expose SPME Fiber to Headspace Heat->Expose Establish Equilibrium Retract 5. Retract Fiber Expose->Retract Extract Analytes Desorb 6. Thermal Desorption in GC Inlet Retract->Desorb Analyze 7. GC Separation & MS Detection Desorb->Analyze

Caption: HS-SPME-GC-MS workflow for volatile pyrazine analysis.

Protocol 1: HS-SPME for Pyrazines in a Food Matrix (e.g., Peanut Butter)

This protocol is adapted from established methods for analyzing volatile pyrazines in food matrices.[13]

  • Sample Preparation: Accurately weigh 5.0 g of the homogenized sample (e.g., peanut butter) into a 40 mL headspace vial. If quantitative analysis is required, spike the sample with an appropriate internal standard, such as 2,6-Dimethylpyrazine-d6, to create a self-validating system that corrects for matrix effects and procedural variability.[14]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Equilibration (Causality: Driving Volatiles into Headspace): Place the vial in a heating block or water bath set to 65°C. Allow the sample to equilibrate for 30 minutes. This step is crucial for partitioning the volatile pyrazines from the dense sample matrix into the headspace, making them available for extraction by the SPME fiber.

  • Extraction: Introduce a pre-conditioned DVB/CAR/PDMS SPME fiber through the vial's septum into the headspace (do not touch the sample). Expose the fiber for a pre-determined optimal time (e.g., 30-50 minutes) at the equilibration temperature.[9][12] The duration must be consistent across all samples and standards for reproducible quantification.

  • Desorption and Analysis: Immediately after extraction, retract the fiber and insert it into the heated injection port (e.g., 270°C) of a gas chromatograph (GC) for thermal desorption. Desorb for 5 minutes to ensure complete transfer of analytes onto the GC column.

Section 2: Separation and Detection: The Analytical Core

Once the pyrazines are introduced into the analytical instrument, the combination of chromatography and mass spectrometry provides the power to separate, identify, and quantify them.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for analyzing volatile and semi-volatile compounds like pyrazines.[15] It leverages the separation power of gas chromatography with the unparalleled detection and identification capabilities of mass spectrometry.[6]

Causality of Component Selection:

  • GC Column: The choice of the stationary phase is critical. A polar column, such as one with a polyethylene glycol phase (e.g., SUPELCOWAX® 10 or DB-WAX), is often preferred as it provides excellent separation of these relatively polar compounds.[13][16]

  • Temperature Program: A programmed temperature ramp (e.g., starting at 40°C and increasing to 230°C) allows for the separation of pyrazines with a wide range of boiling points.

  • Mass Spectrometer: Electron Ionization (EI) is the standard method, creating reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST). For unambiguous identification, especially of isomers, relying solely on spectral matching is insufficient. Retention Indices (RIs) , calculated by running a series of n-alkanes under the same conditions, must be used in conjunction with mass spectral data.[6][7]

gc_ms_logic cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis Injection Desorbed Sample from SPME Separation Separation on Polar Column Injection->Separation Elution Elution based on Volatility & Polarity Separation->Elution Ionization Electron Ionization (EI, 70 eV) Elution->Ionization Fragmentation Creation of Molecular & Fragment Ions Ionization->Fragmentation Detection Detection by Mass Analyzer (m/z) Fragmentation->Detection RT Retention Time (RT) Detection->RT MS_Spectrum Mass Spectrum Detection->MS_Spectrum RI Retention Index (RI) RT->RI Final_ID Confident Identification RI->Final_ID Library NIST Library Match MS_Spectrum->Library Library->Final_ID

Caption: Logic flow for confident pyrazine identification using GC-MS.

Protocol 2: GC-MS Analysis of Pyrazines

  • GC System: Agilent 7890A GC (or equivalent).

  • Column: SUPELCOWAX® 10, 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 40°C, hold for 5 min, then ramp at 4°C/min to 230°C, hold for 5 min.[13]

  • Injection: Splitless mode at 270°C.

  • MS System: Time-of-flight (TOF) or Quadrupole Mass Spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 30-350.[13]

  • Data Analysis: Identify compounds by comparing mass spectra with the NIST database and confirming identity by comparing calculated Retention Indices (RIs) with published values.

Table 1: Representative Quantitative Performance for Pyrazine Analysis via HS-SPME-GC-MS

Pyrazine Compound(s) Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference(s)
2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine Cocoa Wort < 0.023 µg/L Not Reported 95.4 - 102.7 [9][10]
2-Methylpyrazine Edible Oil 10 ng/g 30 ng/g Not Reported [14]
2,5-Dimethylpyrazine Edible Oil 8 ng/g 25 ng/g Not Reported [14]

| 2,6-Dimethylpyrazine | Edible Oil | 12 ng/g | 35 ng/g | Not Reported |[14] |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For pyrazines that are less volatile, thermally labile, or present in liquid matrices like soy sauce or beer, UPLC-MS/MS is an increasingly powerful alternative.[17][18] This technique is particularly advantageous for direct injection of liquid samples, simplifying the workflow.[18]

Causality of Component Selection:

  • Chromatography: Reversed-phase chromatography on a C18 column is typical, separating compounds based on their polarity.[16] A mobile phase of water and acetonitrile with a formic acid modifier is commonly used to ensure good peak shape and efficient ionization.[18][19]

  • Tandem Mass Spectrometry (MS/MS): The key to this method's success is the use of Multiple Reaction Monitoring (MRM). In MRM, the first mass spectrometer (Q1) is set to select the specific molecular ion of a target pyrazine. This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to monitor only a specific, characteristic fragment ion. This process is exceptionally selective and sensitive, effectively filtering out background noise from the complex matrix and allowing for accurate quantification at very low levels.[18]

Protocol 3: UPLC-MS/MS Analysis of Pyrazines in a Liquid Matrix

This protocol is based on methodologies developed for analyzing pyrazines in beverages.[18][19]

  • Sample Preparation: Centrifuge the liquid sample (e.g., soy sauce aroma type Baijiu) to remove particulates. Dilute with the initial mobile phase if necessary. Direct injection is often possible.[18]

  • UPLC System: Waters ACQUITY UPLC (or equivalent).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.

  • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile.[19]

  • Gradient: A typical gradient might start at 3% B, ramp up to 70% B over ~35 minutes, and then re-equilibrate.[19]

  • Flow Rate: 0.3 mL/min.

  • MS/MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: For each target pyrazine, optimize the precursor ion (from Q1) and at least two product ions (for quantification and confirmation in Q3). These transitions must be determined experimentally by infusing individual standards.

Table 2: Performance Characteristics of UPLC-MS/MS for Pyrazine Quantification

Analyte(s) Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference

| 16 Pyrazines | Soy Sauce Aroma Type Baijiu | 0.002 - 0.224 µg/L | 0.008 - 0.746 µg/L | 75.8 - 116.3 |[17][18] |

Section 3: Definitive Structural Elucidation with NMR Spectroscopy

While MS techniques are masters of detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate authority for unambiguous structure elucidation.[20] For novel pyrazine compounds or in cases of isomeric ambiguity, NMR is indispensable. It provides detailed information about the chemical environment of each atom in the molecule.

Causality of NMR's Power:

  • ¹H NMR: Reveals the number of different types of protons, their electronic environment, and how they are connected to neighboring protons through spin-spin coupling.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., HMBC): Gradient selected ¹H, ¹⁵N HMBC experiments are particularly powerful for distinguishing between 2,3-, 2,5-, and 2,6-disubstituted isomers, even in mixtures and at natural isotopic abundance.[20] These experiments reveal long-range couplings between protons and nitrogen atoms, providing definitive connectivity information that resolves structural questions.

characterization_logic Unknown Unknown Pyrazine Compound GCMS GC-MS or LC-MS/MS Analysis Unknown->GCMS MS_Data Obtain Mass Spectrum & Retention Data GCMS->MS_Data Hypothesis Propose Putative Structure(s) MS_Data->Hypothesis NMR NMR Spectroscopy (1H, 13C, 2D) Hypothesis->NMR For Confirmation Final Unambiguous Structure Elucidation Hypothesis->Final NMR_Data Obtain NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data Confirmation Confirm Connectivity & Isomeric Form NMR_Data->Confirmation Confirmation->Final

Caption: Integrated workflow for unambiguous pyrazine characterization.

Protocol 4: General Sample Preparation for NMR Analysis

  • Purification: The pyrazine compound must be isolated and purified, typically via preparative HPLC or column chromatography, to >95% purity.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in ~0.6 mL of an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte resonances.

  • Sample Filtration: Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Section 4: Method Validation: The Guarantee of Trustworthiness

A protocol is only as valuable as its proven reliability. The objective of validating an analytical method is to demonstrate that when correctly applied, it produces results that are fit for purpose.[21]

A self-validating system is one where controls are built into every analysis. The quintessential example in pyrazine analysis is the use of a stable isotope-labeled internal standard (e.g., 2,6-Dimethylpyrazine-d6).[14] Because this standard has nearly identical chemical and physical properties to its non-labeled analog, it co-extracts and experiences the same matrix effects and instrument variability. By calculating the response ratio of the analyte to the internal standard, these variations are effectively cancelled out, leading to highly accurate and precise quantification.

Key validation characteristics that must be assessed include:[21]

  • Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The production of results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion: A Decision Framework for Pyrazine Analysis

The characterization of pyrazine compounds is a multi-faceted task requiring a strategic selection of analytical tools. The choice of methodology is dictated by the specific research question, the nature of the sample matrix, and the physicochemical properties of the target pyrazines. Volatile pyrazines in complex matrices are best served by HS-SPME-GC-MS, with Retention Indices being crucial for isomer differentiation. Less volatile or thermally sensitive pyrazines, especially in liquid samples, are ideally suited for the high selectivity and sensitivity of UPLC-MS/MS. For the absolute confirmation of a novel structure, there is no substitute for the definitive power of NMR spectroscopy. By understanding the causality behind each technique and implementing robust, self-validating protocols, researchers can achieve accurate, reliable, and defensible results.

decision_tree Start Analytical Goal? Quant Quantification of Known Pyrazines Start->Quant ID Identification/ Structure Elucidation Start->ID Matrix Sample Matrix? Quant->Matrix Novelty Novel Compound? ID->Novelty Solid Solid/Complex (e.g., Food) Matrix->Solid Liquid Liquid (e.g., Beverage) Matrix->Liquid Volatility Analyte Volatility? Solid->Volatility UPLC_MSMS Use UPLC-MS/MS with MRM Liquid->UPLC_MSMS Vol Volatile/ Semi-Volatile Volatility->Vol NonVol Non-Volatile/ Thermally Labile Volatility->NonVol HS_SPME Use HS-SPME-GC-MS with Retention Indices Vol->HS_SPME NonVol->UPLC_MSMS Known Known (Isomer issue) Novelty->Known Novel Yes, Novel Novelty->Novel GCMS_RI Use GC-MS with Retention Indices Known->GCMS_RI NMR_Confirm 1. Propose structure with MS 2. Confirm with NMR Novel->NMR_Confirm

Caption: Decision tree for selecting the appropriate pyrazine analysis method.

References

  • BenchChem. (n.d.). Application Note: Solid-Phase Microextraction (SPME) for Pyrazine Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) using 2,6-Dimethylpyrazine-d6.
  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A.
  • SIELC Technologies. (n.d.). HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis.
  • BenchChem. (n.d.). A Comparative Guide to Pyrazine Extraction Protocols in Food Science.
  • BenchChem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]

  • Holzer, W., et al. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Retrieved from [Link]

  • BenchChem. (n.d.). Inter-laboratory comparison of pyrazine quantification methods.
  • Bağdat, E. Ş., et al. (n.d.). Analytical methods for pyrazine detection. ResearchGate. Retrieved from [Link]

  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1698. Retrieved from [Link]

  • Khan, M., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2096-2103. Retrieved from [Link]

  • Sun, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 453. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]

  • Perestrelo, R., et al. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Horticulturae, 8(2), 119. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC–MS). ResearchGate. Retrieved from [Link]

  • Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

  • Sun, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 453. Retrieved from [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465-2468. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • BenchChem. (n.d.). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7602. Retrieved from [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7602. Retrieved from [Link]

Sources

Application Note & Protocols for In Vitro Cytotoxicity Testing of 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxicity of 3-(Aminomethyl)pyrazin-2-amine, a small molecule with a pyrazine core. Pyrazine derivatives are of significant interest in medicinal chemistry, and robustly characterizing their cytotoxic potential is a critical step in preclinical safety and efficacy evaluation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of toxicology. We detail three complementary assays—MTT, LDH, and Caspase-3/7—to provide a multi-faceted view of the compound's effect on cell viability, membrane integrity, and apoptosis. The protocols are designed to be self-validating through the rigorous use of controls, ensuring trustworthy and reproducible data.

Introduction: The Rationale for Cytotoxicity Profiling

In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery and development.[3][4] They serve as a primary screen to identify and characterize the potential for a test compound to cause cell damage or death.[4][5] For novel compounds like this compound, understanding the dose-dependent toxic effects is fundamental to establishing a therapeutic window and guiding further development.[3]

This guide moves beyond simple procedural lists to explain the causality behind the methods. We will explore three distinct, yet complementary, endpoints:

  • Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, serving as a proxy for overall cell health and proliferation.

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, a hallmark of necrosis.[5]

  • Apoptosis Induction (Caspase-3/7 Assay): Detects the activation of key effector caspases (caspase-3 and -7), which are central to the programmed cell death pathway.[6][7]

By employing this tripartite strategy, researchers can not only determine if a compound is cytotoxic but also gain preliminary insights into the mechanism of cell death (e.g., apoptosis vs. necrosis).[5]

Foundational Experimental Design

A well-designed experiment is the bedrock of reliable data. Before proceeding to specific protocols, several key factors must be considered.

Cell Line Selection

The choice of cell line is critical and should be tailored to the research question.

  • Tissue of Origin: Select a cell line that is relevant to the compound's intended therapeutic target or potential off-target tissues.[8] For general toxicity screening, a liver-derived cell line such as HepG2 (human hepatocellular carcinoma) is often used, as the liver is a primary site of drug metabolism.

  • Normal vs. Cancer Cells: To assess selective toxicity, it is often valuable to test the compound on both a cancer cell line and a non-malignant cell line, such as the L929 mouse fibroblast line, which is an established standard for cytotoxicity testing.[9]

  • Sensitivity: Different cell lines exhibit varying sensitivity to toxic compounds.[10][11] It may be necessary to screen several cell lines to identify the most appropriate model.[10]

Compound Preparation and Handling
  • Solubility: this compound should be dissolved in a suitable solvent at a high concentration to create a stock solution. Dimethyl sulfoxide (DMSO) is a common choice. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve.

The Imperative of Controls

Every plate must include a comprehensive set of controls to validate the assay results.

  • Untreated Control (Negative Control): Cells incubated with culture medium only. This represents 100% cell viability.

  • Vehicle Control: Cells incubated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that any observed cytotoxicity is due to the compound and not the solvent.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis). This confirms that the assay system is working correctly.

  • Blank Control (Medium Only): Wells containing only culture medium without cells. This is used to subtract the background absorbance/fluorescence of the medium and assay reagents.

The Experimental Workflow: A Visual Overview

The general process for conducting these cytotoxicity assays follows a standardized workflow, from cell seeding to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Compound Stock & Dilutions A3 Treat Cells with Compound & Controls P1->A3 P2 Culture & Harvest Selected Cell Line A1 Seed Cells in 96-Well Plate P2->A1 A2 Incubate (24h) for Cell Adherence A1->A2 A2->A3 A4 Incubate (24-72h) Exposure Period A3->A4 A5 Perform Specific Assay (MTT, LDH, or Caspase) A4->A5 D1 Measure Signal (Absorbance/Fluorescence) A5->D1 D2 Calculate % Viability or % Cytotoxicity D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method for evaluating cell viability. It relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Principle of the MTT Assay

G MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito Uptake by Cells Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO, SDS-HCl) Formazan->Solubilization Mito->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT assay for cell viability.

Step-by-Step MTT Protocol

This protocol is adapted from standard methodologies.[14][15]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated, vehicle, and positive controls in triplicate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[15]

  • Reading: Cover the plate and agitate it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 620-630 nm to reduce background noise.[12]

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[5] When the plasma membrane loses its integrity—a key feature of necrosis—intracellular LDH is released into the surrounding culture medium.[5] This assay measures the rate of a coupled enzymatic reaction where LDH converts lactate to pyruvate, which then leads to the formation of a colored product.

Principle of the LDH Assay

G Cell_Damaged Damaged Cell (Necrotic) LDH_Released LDH Released into Culture Medium Cell_Damaged->LDH_Released Cell_Intact Intact Cell LDH_Contained LDH Contained within Cell Cell_Intact->LDH_Contained Reaction Enzymatic Reaction (Lactate -> Pyruvate -> Formazan) LDH_Released->Reaction Catalysis Measurement Measure Absorbance (~490 nm) Reaction->Measurement

Caption: Mechanism of the LDH assay for cytotoxicity.

Step-by-Step LDH Protocol

This protocol is based on commercially available kits.[16][17][18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional controls for the LDH assay:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation. This represents 100% cytotoxicity.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[16]

  • Incubation: Add 50-100 µL of the reaction mixture to each well containing the supernatant.[17] Incubate at room temperature for up to 30 minutes, protected from light.[17][18]

  • Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (if provided in the kit) to each well.[18]

  • Reading: Measure the absorbance at 490 nm with a reference wavelength of ~680 nm.[18]

Protocol 3: Caspase-3/7 Assay for Apoptosis

Apoptosis, or programmed cell death, is an active process characterized by the activation of a cascade of cysteine-aspartic proteases called caspases.[6] Caspase-3 and Caspase-7 are key effector caspases that execute the final stages of apoptosis by cleaving critical cellular proteins. This assay uses a non-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7, releasing a fluorescent dye.[7]

Principle of the Caspase-3/7 Assay

G Apoptotic_Signal Apoptotic Signal (e.g., Compound Treatment) Caspase_Inactive Procaspase-3/7 (Inactive) Apoptotic_Signal->Caspase_Inactive Initiates Cascade Caspase_Active Caspase-3/7 (Active) Caspase_Inactive->Caspase_Active Activation Fluorophore Fluorophore (Green Fluorescence) Caspase_Active->Fluorophore Releases Substrate DEVD Substrate (Non-Fluorescent) Substrate->Caspase_Active Cleavage by Measurement Measure Fluorescence (Ex/Em ~490/520 nm) Fluorophore->Measurement

Caption: Mechanism of the Caspase-3/7 apoptosis assay.

Step-by-Step Caspase-3/7 Protocol

This is a homogenous, "add-mix-measure" protocol adapted from commercial kits.[19][20]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. A positive control for apoptosis, such as Staurosporine or Camptothecin, is essential.[6]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or equivalent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add a volume of Caspase-3/7 reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Reading: Measure the luminescence or fluorescence using a microplate reader. For fluorescent assays, typical excitation is ~490 nm and emission is ~520 nm.[20]

Data Analysis and Interpretation

Calculating Percentage Viability / Cytotoxicity

For MTT Assay: The results are expressed as a percentage of the vehicle control.

  • Formula: % Viability = [ (AbsSample - AbsBlank) / (AbsVehicle Control - AbsBlank) ] * 100

For LDH Assay: The results are expressed as a percentage of the maximum LDH release.

  • Formula: % Cytotoxicity = [ (AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous) ] * 100

Determining the IC₅₀ Value

The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of the compound that reduces the cell viability by 50%.[22]

  • Plot the Data: Create a scatter plot with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Fit a Curve: Use a non-linear regression model (e.g., a sigmoidal dose-response curve) to fit the data.[23]

  • Calculate IC₅₀: The IC₅₀ is the concentration at which the curve passes through 50% viability.[24] This can be calculated using graphing software like GraphPad Prism or via linear regression of the points flanking the 50% mark.[24]

A lower IC₅₀ value indicates a higher cytotoxic potency of the compound.[25]

Sample Data Presentation

Table 1: Example MTT Assay Data and Viability Calculation

Compound Conc. (µM)Mean Absorbance (570nm)Corrected Absorbance (Mean - Blank)% Viability
Blank (Medium Only)0.050N/AN/A
0 (Vehicle Control)1.2501.200100.0%
11.1301.08090.0%
100.8900.84070.0%
500.6500.60050.0%
1000.4100.36030.0%
2000.2300.18015.0%

In this example, the IC₅₀ = 50 µM .

References

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Scribd. MTT Assay Protocol for Lab Use. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • National Center for Biotechnology Information (NCBI). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • PubMed. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • Clyte. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information (NCBI). Highlight report: Cell type selection for toxicity testing. [Link]

  • ResearchGate. How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • MDPI. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • National Center for Biotechnology Information (NCBI). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • ResearchGate. Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters. [Link]

  • Luminex Corporation. Muse® Caspase-3/7 Kit. [Link]

  • PubMed. Cytotoxicity of new pyrazino[1,2-b]isoquinoline and 6,15-iminoisoquino[3,2-b]3-benzazocine compounds. [Link]

  • Cell Biologics, Inc. LDH Assay. [Link]

  • YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • MDPI. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]

  • Clyte. Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

Sources

Characterizing Novel Ligand-Receptor Interactions: An Application & Protocol Guide for 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged heterocyclic scaffold that is a core component of numerous biologically active compounds and FDA-approved therapeutics.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive starting point for the design of novel receptor ligands. 3-(Aminomethyl)pyrazin-2-amine represents a simple, yet intriguing, pyrazine derivative with potential for interacting with a variety of biological targets, such as G-protein coupled receptors (GPCRs) or other proteins where amine functionalities are key for recognition.[2][3]

This guide provides a comprehensive framework for researchers and drug development professionals on how to characterize the binding of a novel, unlabeled ligand, such as this compound, to its putative receptor target. We will detail the foundational techniques of receptor binding assays, including the gold-standard radioligand filtration assay and a non-radioactive fluorescence polarization alternative. The protocols herein are designed to be self-validating, providing the necessary steps to determine key binding parameters such as the inhibition constant (Kᵢ), receptor density (Bₘₐₓ), and the equilibrium dissociation constant (Kₑ).

PART 1: Foundational Assays - Radioligand Binding

Radioligand binding assays are a powerful and direct method for quantifying the interaction between a ligand and a receptor.[4][5] These assays typically involve incubating a biological preparation containing the receptor of interest (e.g., cell membrane homogenates) with a labeled ligand (the radioligand).

Critical First Step: Receptor Preparation

The quality of the receptor preparation is paramount for a successful binding assay. The goal is to obtain a membrane fraction enriched with the receptor of interest, free from interfering cellular components.

Protocol: Cell Membrane Preparation

  • Cell Culture & Harvest: Culture cells expressing the target receptor to 80-90% confluency. Harvest the cells by gentle scraping or dissociation and wash them twice with ice-cold Phosphate-Buffered Saline (PBS).[6]

  • Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.[6] Incubate on ice for 30-45 minutes with gentle agitation.[6]

  • Homogenization: Disrupt the cells using a Dounce homogenizer or by sonication on ice. The goal is to lyse the cells without denaturing the receptor.

  • Membrane Isolation: Perform a series of centrifugation steps to isolate the membrane fraction. A common procedure involves a low-speed spin to remove nuclei and intact cells, followed by a high-speed ultracentrifugation (e.g., 150,000 x g) to pellet the membranes.

  • Washing and Storage: Wash the membrane pellet with a suitable buffer to remove cytosolic proteins. Resuspend the final pellet in a storage buffer containing a cryoprotectant like sucrose, aliquot, snap-freeze in liquid nitrogen, and store at -80°C.[6]

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.[7] This is crucial for normalizing binding data.

Experiment 1: Saturation Binding Assay

The objective of a saturation binding experiment is to determine the affinity of the radioligand for the receptor (Kₑ) and the total number of receptors in the preparation (Bₘₐₓ).[8][9][10] This is achieved by incubating the membrane preparation with increasing concentrations of the radioligand until all receptors are occupied or "saturated".

Protocol: Radioligand Saturation Assay

  • Assay Setup: In a 96-well plate, set up duplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).

  • Reagent Addition:

    • To all wells, add a consistent amount of your membrane preparation (e.g., 10-50 µg protein).

    • To the NSB wells, add a high concentration of a known, unlabeled ligand for the target receptor to block all specific binding sites.

    • Add increasing concentrations of the radioligand to both Total and NSB wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[7]

  • Separation of Bound/Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter plate.[7][11]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filters, add a scintillation cocktail, and count the radioactivity in a scintillation counter.[7]

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then plotted with specific binding on the y-axis and radioligand concentration on the x-axis. A non-linear regression analysis is used to fit the data to a one-site binding model to determine the Kₑ and Bₘₐₓ values.[8]

Parameter Description Typical Value/Range
Kₑ (Equilibrium Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kₑ indicates higher affinity.nmol/L to µmol/L range[12]
Bₘₐₓ (Maximum Binding Capacity) The total concentration of receptor binding sites in the tissue preparation.fmol/mg protein or sites/cell

graph TD {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
subgraph "Saturation Binding Principle"
    R [label="Receptor"];
    L1 [label="[Radioligand]\n(Low Conc.)"];
    L2 [label="[Radioligand]\n(Medium Conc.)"];
    L3 [label="[Radioligand]\n(High Conc.)"];
    
    R -- "Binding" --> B1(Bound: Low Occupancy);
    R -- "Binding" --> B2(Bound: Medium Occupancy);
    R -- "Binding" --> B3(Bound: High Occupancy/Saturation);
end

L1 --> L2 --> L3;

subgraph "Data Output"
    D1 [label="Low Specific Binding"];
    D2 [label="Intermediate Specific Binding"];
    D3 [label="Plateau at Bmax"];
end

B1 --> D1;
B2 --> D2;
B3 --> D3;

}

Caption: Principle of a saturation binding experiment.

Experiment 2: Competitive Inhibition Assay

This assay determines the binding affinity (Kᵢ) of your unlabeled test compound, this compound, by measuring its ability to compete with a known radioligand for the same binding site on the receptor.[11][13][14]

Protocol: Competitive Binding Assay

  • Assay Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations for the test compound (this compound).

  • Reagent Addition:

    • Add a fixed concentration of the radioligand (typically at or near its Kₑ value) to all wells.

    • Add a fixed amount of the membrane preparation to all wells.

    • To the test wells, add serially diluted concentrations of this compound.

    • To the NSB wells, add a saturating concentration of a standard unlabeled ligand.

  • Incubation, Filtration, and Detection: Follow the same steps as described in the saturation assay protocol.

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor, this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[15] The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15][16][17]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ: Inhibition constant for the test compound.

  • IC₅₀: Concentration of the test compound that displaces 50% of the radioligand.

  • [L]: Concentration of the radioligand used in the assay.

  • Kₑ: Dissociation constant of the radioligand (determined from the saturation assay).

The Kᵢ is a more absolute measure of the affinity of the unlabeled ligand and can be compared across different experiments and labs, whereas the IC₅₀ is dependent on the assay conditions.[15][17]

Caption: Workflow for a competitive radioligand binding assay.

PART 2: Non-Radioactive Alternative - Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay technique that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[18][19] When a small fluorescent tracer binds to a larger receptor protein, its tumbling slows down, resulting in an increase in the polarization of the emitted light. This principle can be used in a competitive format to determine the affinity of unlabeled ligands.[18][19]

Protocol: Competitive FP Binding Assay

  • Reagent Preparation:

    • Tracer: A fluorescently labeled version of a known ligand for the target receptor. The tracer concentration should ideally be below the Kₑ of the tracer-receptor interaction.[20]

    • Receptor: Purified, soluble receptor protein.

    • Test Compound: this compound, serially diluted.

  • Assay Setup: In a low-volume black microplate, add the receptor and the fluorescent tracer at fixed concentrations.

  • Competitor Addition: Add the serially diluted this compound to the wells.

  • Incubation: Incubate the plate at room temperature, protected from light, to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.[18]

  • Data Analysis: The decrease in polarization, caused by the displacement of the fluorescent tracer by the unlabeled test compound, is plotted against the concentration of the test compound. The IC₅₀ is determined by fitting the data to a sigmoidal dose-response curve, and the Kᵢ is calculated using the Cheng-Prusoff equation, similar to the radioligand assay.[19]

Assay Type Pros Cons
Radioligand Assay High sensitivity, direct measurement, gold standard.Requires radioactive materials and specialized disposal, separation step needed.
Fluorescence Polarization Non-radioactive, homogeneous (no-wash), high-throughput.Requires a fluorescent tracer, potential for compound interference, requires purified receptor.

Conclusion

This application guide provides a robust starting point for characterizing the binding properties of novel ligands like this compound. By employing both radioligand and fluorescence-based techniques, researchers can confidently determine the binding affinity and receptor density, crucial parameters in the early stages of drug discovery and pharmacological research. The choice of assay will depend on the available resources, the nature of the target receptor, and the desired throughput. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining accurate and reproducible results.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand binding methods: practical guide and tips. Scite.ai. [Link]

  • A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. PubMed. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Fluorescence polarization (FP) assay. Bio-protocol. [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Receptor binding - Saturation binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Fluorescence polarization binding assays. Dr. Peter B Allen – Lab Blog. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JoVE. [Link]

  • Fitting for Saturation Binding. YouTube. [Link]

  • Competitive Binding Assay - ITC Analysis Tutorial. AFFINImeter. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Binding Saturation binding specific binding only with GraphPad Prism. YouTube. [Link]

  • How to isolate membrane receptor complexes from cells. G-Biosciences. [Link]

  • Optimization of Cell Membrane Purification for the Preparation and Characterization of Cell Membrane Liposomes. PMC. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

  • Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. PMC. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • (PDF) Trace amine receptor (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. ResearchGate. [Link]

  • Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. PubMed. [Link]

Sources

Application Note & Protocols: Synthesis and Evaluation of 3-(Aminomethyl)pyrazin-2-amine Prodrugs for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and evaluation of prodrugs of 3-(Aminomethyl)pyrazin-2-amine, a promising therapeutic agent often limited by suboptimal pharmacokinetic properties, particularly poor oral bioavailability. Low bioavailability can stem from factors such as low aqueous solubility, poor membrane permeability, or extensive first-pass metabolism.[1][2] A well-designed prodrug strategy can overcome these limitations by temporarily modifying the parent drug's structure to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] This guide details an amino acid-based prodrug approach, specifically the synthesis of an L-valine amide conjugate, designed to leverage endogenous transporters for improved intestinal absorption.[4][5][6] We provide step-by-step protocols for synthesis, purification, and characterization, alongside in vitro methods for assessing prodrug stability and permeability.

Introduction: The Bioavailability Challenge

This compound is a molecule of significant interest in drug discovery. However, its hydrophilic nature and the presence of two primary amine groups contribute to a high degree of ionization at physiological pH. This characteristic often leads to poor passive diffusion across the lipophilic intestinal membrane, categorizing it as a potential Biopharmaceutics Classification System (BCS) Class III or IV compound (high solubility, low permeability or low solubility, low permeability).[2] Consequently, achieving therapeutic plasma concentrations via oral administration can be challenging.

The prodrug approach is a validated strategy to surmount these issues.[7] By masking one of the polar amine functionalities with a promoiety, we can modulate the physicochemical properties of the molecule to favor absorption.[1][3] The ideal prodrug should remain intact until it crosses the intestinal barrier and then efficiently regenerate the active parent drug in systemic circulation through enzymatic or chemical cleavage.[3][8][9]

Prodrug Design & Rationale: The Amino Acid Conjugate Strategy

For amine-containing drugs, conjugation with amino acids is a highly effective prodrug strategy.[5][10] This approach offers two primary advantages:

  • Targeting Intestinal Transporters: The human peptide transporter 1 (hPEPT1) is highly expressed in the intestinal brush border membrane and is responsible for the absorption of di- and tripeptides.[8][11] By attaching an amino acid like L-valine, the resulting prodrug can mimic a dipeptide and be actively transported across the intestinal epithelium, bypassing the limitations of passive diffusion.[4][6] The success of valacyclovir, the L-valine ester prodrug of acyclovir, which demonstrates 3-5 times higher bioavailability than its parent drug, serves as a landmark example of this strategy's power.[6][8]

  • Modulating Physicochemical Properties: The amino acid promoiety can increase the water solubility of the parent drug while temporarily masking a key polar group, striking a better balance for absorption.[6]

In this guide, we focus on the synthesis of an L-valine amide prodrug at the aminomethyl position, as this is a common and effective strategy for primary amines.[1][10]

Overall Workflow: From Synthesis to Evaluation

The development and validation of a successful prodrug candidate follow a logical, multi-step process. This workflow ensures that the synthesized compound has the desired structure, purity, and functional characteristics before proceeding to more complex and costly in vivo studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Decision & Advancement A Prodrug Synthesis: L-Valine Coupling B Purification: Flash Chromatography / HPLC A->B Crude Product C Structural Confirmation: NMR, LC-MS B->C Purified Prodrug D Chemical Stability Assay (pH 1.2, 6.8, 7.4) C->D Candidate Prodrug E Plasma Stability Assay (Enzymatic Conversion) C->E Candidate Prodrug F Permeability Assay (Caco-2 Monolayer) C->F Candidate Prodrug G Data Analysis: Compare Prodrug vs. Parent D->G E->G F->G H Candidate Selection for In Vivo PK Studies G->H

Caption: High-level workflow for prodrug development.

Part 1: Synthesis and Characterization Protocols

Rationale for Synthetic Route

The synthesis of the L-valine amide prodrug involves a standard peptide coupling reaction. The strategy requires protecting the α-amino group of L-valine to prevent self-coupling and ensure the carboxyl group selectively reacts with the aminomethyl group of this compound. A Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability during the coupling reaction and its facile removal under mild acidic conditions, which are unlikely to degrade the pyrazine core.

G Parent This compound Coupling EDC, HOBt DCM, rt, 12h Parent->Coupling BocVal Boc-L-Valine-OH BocVal->Coupling Intermediate Boc-Protected Prodrug Coupling->Intermediate Deprotection 4M HCl in Dioxane rt, 2h Intermediate->Deprotection FinalProdrug L-Valine Prodrug (HCl Salt) Deprotection->FinalProdrug

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this key synthetic intermediate. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.

I. Understanding the Core Synthesis: From Nitrile to Amine

The primary route to this compound involves the reduction of its precursor, 2-aminopyrazine-3-carbonitrile. This transformation, while conceptually straightforward, is often plagued by challenges that can significantly impact yield and purity. The presence of the amino group on the pyrazine ring introduces complexities that must be carefully managed.

Synthesis_Pathway Start 2-Aminopyrazine-3-carbonitrile Product This compound Start->Product Reduction Reagent Reducing Agent (e.g., Raney Ni, LiAlH4) Reagent->Start

Caption: General synthetic pathway for this compound.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the reduction of 2-aminopyrazine-3-carbonitrile can stem from several factors, primarily related to the choice of reducing agent, reaction conditions, and potential side reactions.

Causality and Expert Insights:

The pyrazine ring is electron-deficient, which can influence the reactivity of the nitrile group. Furthermore, the adjacent amino group can chelate to metal catalysts or react with certain reducing agents, leading to catalyst deactivation or the formation of byproducts.

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (e.g., Raney Nickel, Palladium on Carbon): This is often the preferred method for its cleaner reaction profile. However, the activity of the catalyst is crucial.

      • Recommendation: Use a highly active Raney Nickel catalyst. The quality of the catalyst can vary significantly between suppliers and even batches. Consider using a fresh batch or activating the catalyst prior to use. Raney Nickel is known to be effective for nitrile reductions.[1][2][3]

      • Protocol Insight: The reduction of nitriles to primary amines can be challenging due to the formation of secondary and tertiary amine byproducts via intermediate imines.[1] To minimize this, use an excess of ammonia in the reaction mixture to drive the reaction towards the primary amine.

    • Metal Hydrides (e.g., Lithium Aluminum Hydride - LiAlH₄, Borane - BH₃): These are powerful reducing agents but can be less selective.

      • Recommendation: LiAlH₄ is a potent reagent for nitrile reduction.[4][5][6][7][8] However, its high reactivity can lead to the reduction of other functional groups if present. Given the simple structure of the starting material, it is a viable option. Use anhydrous solvents like THF or diethyl ether, as LiAlH₄ reacts violently with protic solvents.[9]

      • Protocol Insight: Borane complexes (e.g., BH₃-THF) are also effective and can sometimes offer better selectivity than LiAlH₄.[10][11]

  • Reaction Conditions:

    • Temperature and Pressure (for Catalytic Hydrogenation):

      • Recommendation: Start with moderate conditions (e.g., 50-80°C, 50-100 psi H₂). If the reaction is sluggish, a gradual increase in temperature and pressure may be necessary. However, excessively high temperatures can promote side reactions.

    • Solvent:

      • Recommendation: For catalytic hydrogenation, alcoholic solvents like ethanol or methanol, often with the addition of ammonia, are commonly used. The ammonia helps to suppress the formation of secondary amines. For LiAlH₄ reductions, anhydrous THF or diethyl ether is essential.[9]

Summary of Recommended Starting Conditions:

Reducing AgentSolventTemperaturePressure (H₂)Additives
Raney NickelEthanol/Ammonia50-80°C50-100 psiAnhydrous Ammonia
LiAlH₄Anhydrous THF0°C to refluxN/ANone
BH₃-THFAnhydrous THF0°C to refluxN/ANone
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The formation of side products is a common challenge, particularly in nitrile reductions. Understanding the potential side reactions is key to mitigating them.

Causality and Expert Insights:

The primary side products in the reduction of nitriles are secondary and tertiary amines, formed through the reaction of the intermediate imine with the newly formed primary amine. Additionally, incomplete reduction can leave starting material or the intermediate imine in the final mixture.

Side_Reactions Nitrile 2-Aminopyrazine-3-carbonitrile Imine Intermediate Imine Nitrile->Imine Reduction [H] PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine Reduction [H] SecondaryAmine Secondary Amine (Side Product) Imine->SecondaryAmine + Primary Amine TertiaryAmine Tertiary Amine (Side Product) SecondaryAmine->TertiaryAmine + Imine

Sources

Technical Support Center: Pyrazine Ring Formation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Pyrazine Ring Formation Reactions Audience: Researchers, Medicinal Chemists, Process Engineers Status: Active | Updated: February 11, 2026

Part 1: The Core Directive (Technical Philosophy)

The Pyrazine Paradox: The synthesis of the pyrazine core—a 1,4-diazine—often presents a deceptive challenge. While the final aromatic ring is thermodynamically stable, the pathway to it involves the formation of a dihydropyrazine intermediate . This intermediate is prone to three fatal fates:

  • Polymerization/Oligomerization: Before it can oxidize to the aromatic system.

  • Hydrolysis: Reverting to starting materials under aqueous acidic conditions.

  • Stalled Oxidation: Remaining as the air-sensitive dihydropyrazine, which degrades during workup.

Successful troubleshooting requires viewing the reaction not as a single step, but as a tandem condensation-oxidation sequence where the rate of oxidation must outpace the rate of degradation.

Part 2: Troubleshooting Guides & FAQs
Module A: The Condensation Phase (1,2-Diamine + 1,2-Dicarbonyl) [1][2]

Q1: My LC-MS shows full consumption of the 1,2-diamine and diketone, but the isolated yield is <20%. Where did the mass go? Diagnosis: You likely formed pyrazinic oligomers . The Science: The condensation of diamines with dicarbonyls is rapid. However, the resulting dihydropyrazine is an electron-rich enamine-like species. If the reaction mixture is too concentrated or heated excessively without an oxidant present, these intermediates undergo self-polymerization (similar to pyrrole polymerization). Corrective Protocol:

  • Dilution: Run the reaction at high dilution (0.05 M – 0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature Control: Do not reflux immediately if using a two-step protocol. Perform the condensation at 0°C to RT, then add the oxidant before heating.

Q2: I am using the Gutknecht synthesis (self-condensation of


-amino ketones), but I am getting a complex mixture of regioisomers. 
Diagnosis:  Lack of regiocontrol in cross-condensations.
The Science:  The Gutknecht method relies on the dimerization of 

-amino ketones. If you attempt to cross-condense two different amino ketones (e.g., to make a 2-methyl-5-phenylpyrazine), the statistical probability favors self-condensation (homodimers) alongside the desired heterodimer. Corrective Protocol:
  • Switch Methods: For unsymmetrical pyrazines, the Büchi-Galindo synthesis is superior. It involves the condensation of an allylamine with an

    
    -oximido carbonyl, allowing for pre-determined placement of substituents before the ring closes [1].
    
  • Alternative: Use the Gastaldi synthesis (condensation of

    
    -haloketones with amino-amides) which enforces regiochemistry via the amide nitrogen nucleophile.
    
Module B: The Oxidation/Aromatization Phase [3]

Q3: I see a strong peak at [M+2] in the mass spectrum, but the aromatic product is absent. Diagnosis: Stalled oxidation (The "Dihydropyrazine Trap"). The Science: The intermediate 1,2- or 1,4-dihydropyrazine is stable enough to be observed but requires a driving force to lose hydrogen and aromatize. Spontaneous air oxidation is often too slow, leading to decomposition during purification. Corrective Protocol:

  • Active Oxidant: Do not rely on balloon air. Add MnO

    
      (10–20 eq., activated) or DDQ  (1.1 eq.) to the reaction mixture in situ after the initial condensation time.
    
  • Base-Mediated Aromatization: For a greener approach, use KOH/MeOH or

    
    -BuOK . The base facilitates the tautomerization and aerobic oxidation of the dihydropyrazine at room temperature [2].
    

Q4: My product decomposes on silica gel during purification. Diagnosis: Pyrazine basicity and N-oxide formation. The Science: While pyrazines are weak bases (


 ~0.6), electron-rich alkyl pyrazines can interact with acidic silanols, causing streaking or degradation. Furthermore, if the oxidation step used excess peroxide or peracids, you may have formed pyrazine 

-oxides
. Corrective Protocol:
  • Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes.

  • Workup Check: Ensure all oxidants (especially MnO

    
    ) are filtered off through Celite before concentrating the solvent to prevent localized overheating and decomposition.
    
Part 3: Experimental Protocols
Protocol A: The "Green" One-Pot Synthesis (Recommended)

Best for: Alkyl/Aryl substituted pyrazines, avoiding heavy metal oxidants. Reference: Ghosh & Mandal, Green Chem. Lett. Rev. (2012) [2]

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reactants: Add 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) to Methanol (5 mL) .

  • Catalyst: Add

    
    -BuOK  (0.1 mmol, 10 mol%) or KOH  (pellets).
    
  • Reaction: Stir vigorously at Room Temperature (25°C) open to the air (or with an

    
     balloon for speed).
    
    • Note: The base catalyzes the tautomerization of the dihydropyrazine, making it highly susceptible to oxidation by ambient oxygen.

  • Monitoring: TLC will show the disappearance of the diketone (yellow) and the appearance of the fluorescent pyrazine (UV 254nm).

  • Workup: Evaporate MeOH, dilute with water, extract with EtOAc (3x). Dry over

    
    .
    
Protocol B: Classical MnO

Mediated Synthesis

Best for: Substrates sensitive to strong base.

  • Condensation: Dissolve 1,2-diamine (1 eq) and 1,2-diketone (1 eq) in Ethanol . Stir at 0°C for 1 hour.

  • Oxidation: Add Activated MnO

    
      (10 equivalents).
    
    • Tip: "Activated" means heating commercial MnO

      
       at 110°C for 24h prior to use to remove water.
      
  • Reflux: Heat to reflux for 2–4 hours.

  • Filtration: Filter hot through a Celite pad to remove Mn species.

Part 4: Data & Visualization
Table 1: Oxidant Efficiency Comparison

Comparison of aromatization methods for 2,3-diphenylpyrazine synthesis.

MethodOxidantConditionsTimeYieldNotes
Classical Air (Passive)Reflux (EtOH)12 h45-55%Slow; significant polymeric byproduct.
Chemical MnO

(Activated)
Reflux (EtOH)3 h78-85%High yield; requires filtration; messy workup.
Catalytic

-BuOK / Air
RT (MeOH)0.5-1 h92-96% "Green" method; fastest; easiest workup [2].
Dehydrogenation Pd/CReflux (Xylene)24 h60-70%Harsh conditions; good for stable substrates.
Figure 1: Reaction Workflow & Mechanism

PyrazineSynthesis Start 1,2-Diamine + 1,2-Dicarbonyl Inter1 Condensation (Loss of 2 H2O) Start->Inter1 -2 H2O Dihydro Dihydropyrazine (Intermediate) Inter1->Dihydro Path_Ox Oxidation (-2H) Dihydro->Path_Ox MnO2 / O2 / Base Side1 Polymerization (Low Dilution) Dihydro->Side1 Heat w/o Oxidant Side2 Hydrolysis (Acidic pH) Dihydro->Side2 H3O+ Product Pyrazine (Aromatic) Path_Ox->Product

Caption: The stepwise conversion requires rapid oxidation of the dihydropyrazine intermediate to prevent irreversible side reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impure Product Check1 Check MS: Is [M+2] present? Problem->Check1 YesM2 Incomplete Oxidation Check1->YesM2 Yes NoM2 Check TLC: Polymer streaking? Check1->NoM2 No Sol1 Add MnO2 or t-BuOK Increase O2 exposure YesM2->Sol1 Sol2 Decrease Conc. Lower Temp during condensation NoM2->Sol2 Yes

Caption: Diagnostic logic for identifying the bottleneck in pyrazine synthesis.

References
  • Büchi, G., & Galindo, J. (1991).[4] Regioselective synthesis of alkylpyrazines. The Journal of Organic Chemistry, 56(8), 2605-2606.[4][5][6] [Link]

  • Ghosh, P., & Mandal, A. (2012).[5][6] Greener approach toward one pot route to pyrazine synthesis.[5][6] Green Chemistry Letters and Reviews, 5(2), 127-134.[5][6] [Link]

  • Krems, I. J., & Spoerri, P. E. (1947).[7] The Pyrazines.[2][3][4][8][9][10][11][12][13][14][15][16] Chemical Reviews, 40(2), 279-358. [Link]

Sources

Technical Guide: Solubility Optimization for 3-(Aminomethyl)pyrazin-2-amine

[1][2][3]

Executive Summary & Physicochemical Profile

This compound is a bifunctional heteroaromatic building block often used in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis.[1][2][3] Its solubility profile is governed by two distinct ionizable centers: the pyrazine ring nitrogens (weakly basic, pKa ~1–2) and the exocyclic primary aliphatic amine (moderately basic, pKa ~8.5–9.5).

The core solubility challenge stems from its form-dependent behavior .[1][2][3] The free base is lipophilic and soluble in organic solvents but poorly soluble in neutral water.[2][3] Conversely, the hydrochloride salt is highly water-soluble but often insoluble in anhydrous DMSO , leading to failed stock preparations—a common "silent failure" in screening campaigns.[2]

Key Physicochemical Properties
PropertyValueImplication for Assays
Molecular Weight 124.14 g/mol Small fragment; high molarity required for activity.[1][2][3]
H-Bond Donors/Acceptors 2 / 4High polarity; potential for aggregation.[1][2][3]
Predicted pKa (Aliphatic) ~9.0Cationic (+) at pH 7.[2][3]4. Good aqueous solubility if ionized.[2][3]
Predicted pKa (Aromatic) ~1.5Neutral at physiological pH.[2][3]
logP (Octanol/Water) ~ -0.1 to 0.5Low lipophilicity, but crystal packing energy can impede dissolution.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: Stock Solution Preparation

Q: I am trying to make a 100 mM stock in 100% DMSO, but the solid will not dissolve even with vortexing and sonication. What is wrong?

Diagnosis: You are likely working with the Hydrochloride (HCl) salt form of the compound. While DMSO is a universal solvent for organic free bases, it is a poor solvent for inorganic salts (like chlorides).[2][3] The lattice energy of the salt form is too high for DMSO to overcome without water molecules to solvate the ions.

Corrective Protocol:

  • Check the Label: Confirm if the vial says "HCl", "Dihydrochloride", or ".xHCl".[2][3]

  • Modify Solvent:

    • Option A (Preferred for Salts): Dissolve in DMSO:Water (80:20) or pure Water .[2][3] Note: Aqueous stocks are less stable long-term at -20°C due to freeze-thaw cycles.[1][2][3]

    • Option B (For Free Base): If you have the free base, it should dissolve in 100% DMSO. If not, gently warm to 37°C for 5 minutes.

Issue 2: Precipitation Upon Dilution

Q: My stock is clear, but when I dilute it into the assay buffer (PBS pH 7.4), a cloudy precipitate forms immediately.

Diagnosis: This is "Solvent Shock" or pH-Induced Crashing .[1][2][3]

  • Mechanism 1 (Shock): Rapid dilution of a hydrophobic stock (if using free base) into a highly aqueous buffer causes local supersaturation before mixing is complete.[2][3]

  • Mechanism 2 (pH): If your assay buffer is basic (pH > 8.5), the aliphatic amine deprotonates, rendering the molecule neutral and less soluble.

Corrective Protocol:

  • Step-Wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution plate (e.g., dilute compound to 10x final concentration in a buffer containing 10% DMSO first).[2][3]

  • Buffer Optimization: Ensure your assay buffer pH is below 8.0 . At pH 7.4, the molecule carries a positive charge, significantly aiding solubility.[2]

Issue 3: Variable Assay Data

Q: I see high noise and inconsistent IC50 values. Is this a solubility issue?

Diagnosis: Likely Micro-precipitation or Colloidal Aggregation .[2][3] Compounds that are on the edge of solubility often form non-visible colloids.[2][3] These colloids can sequester enzymes (promiscuous inhibition) or scatter light in fluorescence assays.[2][3]

Corrective Protocol:

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer.[1][2][3] This disrupts colloidal aggregates.[2][3]

  • Centrifugation Test: Spin your diluted assay mix at 3,000 x g for 10 minutes. If the activity in the supernatant drops compared to the pre-spin sample, your compound was precipitating.

Experimental Protocols

Protocol A: Optimal Stock Preparation Workflow

Objective: To create a stable, high-concentration stock without precipitation.

Materials:

  • Compound (Solid)[4][5]

  • Anhydrous DMSO (Sigma-Aldrich, >99.9%)[1][2]

  • Milli-Q Water[2][3]

  • Vortex Mixer[1][3]

  • Sonicator bath[1][3]

Workflow Visualization:

StockPrepStartStart: Solid CompoundCheckFormCheck Salt FormStart->CheckFormIsSaltIs it a Salt? (HCl, TFA)CheckForm->IsSaltSaltYesYes: Salt FormIsSalt->SaltYesYesSaltNoNo: Free BaseIsSalt->SaltNoNoSolventAqUse Water or DMSO:Water (80:20)SaltYes->SolventAqDissolve1Vortex & SonicateSolventAq->Dissolve1QCVisual Inspection(Clear Solution?)Dissolve1->QCSolventDMSOUse 100% Anhydrous DMSOSaltNo->SolventDMSODissolve2Vortex & SonicateSolventDMSO->Dissolve2Dissolve2->QCSuccessStore at -20°C(Desiccated)QC->SuccessYesFailTroubleshoot:Check Purity or Warm to 37°CQC->FailNo

Figure 1: Decision matrix for solubilizing this compound based on its salt form. Failure to identify the salt form is the #1 cause of stock preparation errors.

Protocol B: Kinetic Solubility Assessment (Nephelometry)

Objective: Determine the maximum soluble concentration in your specific assay buffer.

  • Preparation: Prepare a 10 mM stock solution (using Protocol A).

  • Dilution Series: In a clear 96-well plate, prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your specific Assay Buffer (final DMSO = 1%).

  • Incubation: Shake plate for 90 minutes at Room Temperature (RT).

  • Readout: Measure absorbance at 600 nm (turbidity) or use a Nephelometer.

  • Analysis:

    • Soluble: OD600 < 0.005 (baseline).[2][3]

    • Insoluble: OD600 > 0.01 (cloudy).

    • The concentration at which OD spikes is your Kinetic Solubility Limit.

Mechanism of Action & Pathway Context

Understanding why we optimize solubility is crucial. In biochemical assays, this molecule typically functions as a fragment binder or a substrate intermediate.[2][3] If it precipitates, it creates a "sink" effect, lowering the effective free concentration (

AssayInterferenceStockDMSO Stock(High Conc)MixMixing StepStock->MixBufferAssay Buffer(Aqueous, pH 7.4)Buffer->MixSolubleSoluble Monomer(Active Form)Mix->SolubleOptimal ConditionsPrecipAmorphous Precipitate(Inactive/Sink)Mix->PrecipHigh Conc / pH > pKaColloidColloidal Aggregate(False Positive)Mix->ColloidIntermediate SolubilityTargetTarget Protein(Enzyme/Receptor)Soluble->TargetSpecific Binding(True IC50)Precip->TargetNo Interaction(False Negative)Colloid->TargetNon-Specific Sequestration(Artifact)

Figure 2: The impact of solubility states on assay validity.[1][2] Colloidal aggregates are particularly dangerous as they can mimic inhibition, leading to false positives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5049616, this compound.[1][2][3] Retrieved January 30, 2026 from [Link]

  • NIH Assay Guidance Manual (2015). Assay Interference by Chemical Reactivity and Precipitation.[2][3] A comprehensive guide on identifying false positives in HTS.[2][3] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[2][3] Drug Discovery Today.[2][3] (Contextual grounding for kinetic solubility protocols).

  • BellBrook Labs (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link][2]

Technical Support Center: Derivatization of 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PYR-02-2026

Last Updated: February 11, 2026

Introduction: Navigating the Reactivity of a Dichotomous Nucleophile

Welcome to the technical support guide for the derivatization of 3-(Aminomethyl)pyrazin-2-amine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the aminopyrazine scaffold in pharmacologically active compounds.[1] However, its unique structure, featuring two primary amine groups with distinct electronic environments, presents a considerable challenge in achieving selective derivatization.

The primary aliphatic amine (-CH₂NH₂) is highly nucleophilic, while the amine at the C2 position, being directly attached to the electron-deficient pyrazine ring, exhibits significantly lower nucleophilicity, akin to an aniline. This inherent difference in reactivity is the key to selective synthesis but also a primary source of side reactions, including di-substitution, self-condensation, and the formation of complex mixtures if not properly controlled.

This guide provides field-proven insights, troubleshooting protocols, and proactive strategies to help you mitigate common side reactions and achieve your desired synthetic outcomes with high fidelity.

Visualizing the Challenge: Differential Reactivity

The core challenge stems from the two distinct amine functionalities on the pyrazine scaffold. Understanding this is the first step to controlling the reaction.

G cluster_molecule This compound cluster_amines Amine Groups & Reactivity mol node_aliphatic Aminomethyl Group (-CH₂NH₂) node_reactivity_high Highly Nucleophilic (More Reactive) node_aliphatic->node_reactivity_high  Primary alkylamine character node_aromatic Ring Amino Group (C₂-NH₂) node_reactivity_low Weakly Nucleophilic (Less Reactive) node_aromatic->node_reactivity_low  Aniline-like character (e⁻ withdrawing ring)

Caption: Differential nucleophilicity of the two primary amine groups.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the derivatization of this compound in a question-and-answer format.

Q1: My reaction is producing a significant amount of di-substituted product, but I'm aiming for mono-substitution on the more reactive aminomethyl group. How can I improve selectivity?

A1: This is the most frequent challenge. The high reactivity of the aminomethyl group is beneficial, but over-reaction is common. Here’s a prioritized troubleshooting workflow:

  • Control Stoichiometry & Temperature:

    • Action: Use your electrophile (e.g., acyl chloride, alkyl halide) as the limiting reagent. Start with 0.95 to 1.0 equivalents.

    • Rationale: Limiting the electrophile statistically favors mono-substitution.

    • Action: Perform the reaction at a lower temperature (e.g., start at -20°C to 0°C and slowly warm to room temperature).

    • Rationale: Lowering the kinetic energy of the system increases the selectivity for the more nucleophilic amine.

  • Slow Addition:

    • Action: Add the electrophile dropwise over an extended period (e.g., 30-60 minutes) to a cooled, stirred solution of the diamine.

    • Rationale: Maintaining a low instantaneous concentration of the electrophile minimizes the chance of a second reaction occurring on the same molecule.

  • Optimize the Base:

    • Action: If a base is required (e.g., for acylations), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).

    • Rationale: Hindered bases are less likely to compete with the amine as a nucleophile or cause other side reactions.

Q2: My TLC/LC-MS shows multiple unidentified spots with higher molecular weights. I suspect dimerization or polymerization. What causes this and how can I prevent it?

A2: Self-condensation is a known issue, especially under harsh conditions. It often occurs when one molecule's aminomethyl group attacks another molecule. [2][3]

  • Mechanism of Dimerization: This typically proceeds via the formation of a dihydropyrazine intermediate which then oxidizes.[4][5] The highly nucleophilic aminomethyl group of one molecule can react with an activated position on the pyrazine ring of another.

  • Prevention Strategy - Orthogonal Protection: The most robust solution is to protect the more reactive aminomethyl group before proceeding with the derivatization of the C2-amino group. This is a cornerstone of selective synthesis with poly-functional molecules.[6][7][8]

    G start This compound protect Step 1: Selective Protection (e.g., Boc₂O, DIPEA, DCM) Protect the more reactive -CH₂NH₂ group start->protect derivatize Step 2: Derivatization (React at the less reactive C₂-NH₂ site) protect->derivatize deprotect Step 3: Deprotection (e.g., TFA in DCM) Remove Boc group derivatize->deprotect product Desired Mono-Substituted Product (at C₂-NH₂) deprotect->product

    Caption: Orthogonal protection workflow for selective derivatization.

Q3: My reaction mixture is turning dark brown/black, and purification is difficult due to colored impurities. What's happening?

A3: Aminopyrazines are susceptible to oxidation, which generates colored, often polymeric, impurities.

  • Inert Atmosphere:

    • Action: Run your reactions under an inert atmosphere of nitrogen or argon.

    • Rationale: This minimizes contact with atmospheric oxygen, a key driver of oxidation.

  • Degas Solvents:

    • Action: Before use, degas your reaction solvents, especially aprotic polar solvents like DMF or DMSO which can contain dissolved oxygen. This can be done by bubbling nitrogen through the solvent for 15-30 minutes.

  • Avoid High Temperatures:

    • Action: Minimize reaction time at elevated temperatures. If heating is necessary, do so under a robust inert atmosphere.

Proactive Strategies & Recommended Protocols

Strategy 1: Selective Protection of the Aminomethyl Group

The use of protecting groups is essential for clean, high-yielding reactions.[9][10] The tert-butyloxycarbonyl (Boc) group is an excellent choice for the aminomethyl group due to its stability under a wide range of conditions and its straightforward removal with acid.[11]

Protecting GroupInstallation ConditionsRemoval ConditionsKey Advantages for this Scaffold
Boc (tert-butoxycarbonyl)Boc₂O, DIPEA or TEA, DCM or THF, 0°C to RTTFA in DCM; or 4M HCl in DioxaneHigh selectivity for the more nucleophilic amine; Stable to many coupling conditions; Clean deprotection.[9]
Cbz (Carboxybenzyl)Cbz-Cl, NaHCO₃, Dioxane/H₂OH₂, Pd/C (Hydrogenolysis)Orthogonal to Boc; useful if acid-sensitive groups are present.[9]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, NaHCO₃, Dioxane/H₂O20% Piperidine in DMFBase-labile; orthogonal to both Boc and Cbz. Useful in complex multi-step syntheses.[10]
Detailed Protocol: Selective Boc-Protection of this compound

This protocol is a self-validating system. In-process checks are included to ensure success.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration). Cool the flask to 0°C in an ice bath.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.1 eq) to the solution.

  • Protection: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.

  • Reaction Monitoring (In-Process Check): Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: Dichloromethane/Methanol (9:1)

    • Expected Result: You should see the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-Boc protected product. The di-Boc product, if any, will be even less polar.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure mono-Boc protected product.

  • Characterization: Confirm the structure of the product by ¹H NMR and Mass Spectrometry. You should observe the characteristic Boc-protons around 1.4 ppm in the NMR spectrum.

Frequently Asked Questions (FAQs)

Q: Can I perform a one-pot protection and derivatization? A: While tempting, it is not recommended. A one-pot procedure significantly increases the risk of side reactions and makes purification more complex. A stepwise approach with isolation of the protected intermediate ensures higher purity and overall yield.

Q: Why is my C2-amino group not reacting even after protecting the aminomethyl group? A: The C2-amino group is significantly less reactive. Derivatization may require more forcing conditions. Consider using a more reactive electrophile, a stronger coupling agent (for amidations, e.g., HATU, PyBOP), or moderate heating (e.g., 40-50°C), always under an inert atmosphere.[12]

Q: What is the best way to purify the final derivatized product? A: Reverse-phase HPLC (RP-HPLC) is often the most effective method for purifying polar pyrazine derivatives, especially if the desired product and byproducts have similar polarities on normal-phase silica.

Q: Are there alternative derivatization strategies that don't require protecting groups? A: Chemoselective ligation methods, such as those using acylsilanes under specific aqueous acidic conditions, have been shown to selectively acylate primary amines in the presence of other functional groups.[13][14] However, the feasibility of this approach for this compound would require empirical validation, as the aniline-type amine might be a poor substrate under these conditions.[14]

References

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (n.d.). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Reddy, D. B., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5740-5744. [Link]

  • Reddy, D. B., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2005). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 409, 113-126. [Link]

  • Wikipedia contributors. (n.d.). Protecting group. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Reddy, D. B., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. [Link]

  • Razali, M. F., et al. (2021). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Harianja, T. K., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(15), 3019-3025. [Link]

  • Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed. [Link]

Sources

Pyrazine Synthesis & Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Current Queue: Low Latency Lead Scientist: Dr. A. Vance, Senior Application Specialist

Welcome to the Technical Support Hub

You have reached the Tier-3 Engineering Support for Pyrazine Chemistry. This guide is structured to troubleshoot the specific failure modes encountered during the synthesis of pyrazine (


) and its alkyl derivatives. Unlike standard protocols, we focus here on impurity suppression  and downstream recovery , addressing the root causes of yield loss and contamination.
Module 1: Root Cause Analysis of Impurity Formation

Impurities in pyrazine synthesis are rarely random; they are mechanistic consequences of thermodynamic competition. We categorize these into two primary workflows: Condensation (Liquid Phase) and Catalytic Dehydrogenation (Vapor Phase) .

Ticket #101: High Levels of Imidazole Byproducts

Applicable to: Gutknecht Synthesis, Maillard-type reactions (Sugar + Ammonia).

The Issue: Your GC-MS shows significant peaks for 4-methylimidazole (4-MEI) or related imidazole derivatives co-eluting with your alkylpyrazines.

Root Cause (The Mechanism): In condensation reactions involving


-dicarbonyls and ammonia sources, there is a competitive pathway. While pyrazines form via the dimerization of 

-amino ketones followed by oxidation, imidazoles form via the reaction of the

-dicarbonyl with ammonia and an aldehyde (often formaldehyde produced in situ via Strecker degradation).
  • Critical Factor: pH and Solvent Polarity. Lower pH (< 7) often favors imidazole/pyrrole formation over the pyrazine ring closure.

Corrective Action Protocol:

  • pH Modulation: Maintain reaction pH between 8.0 and 10.0 . Use buffered systems (phosphate or carbonate) rather than unbuffered ammonium hydroxide.

  • Solvent Exclusion (Extraction):

    • Stop using Ethyl Acetate or MTBE for initial extraction. These polar solvents co-extract imidazoles.

    • Switch toHexane or Pentane . Imidazoles are highly polar and will remain in the aqueous phase, while alkylpyrazines partition into the non-polar hydrocarbon layer.

    • Validation: See Table 1 for partition coefficients.

Ticket #102: Catalyst Coking & "Cracking" Products

Applicable to: Vapor-phase dehydrogenation of Piperazine or Glycerol/Diamine.

The Issue: The reactor pressure drop is increasing (coking), and the product contains light amines (methylamine, ethylamine) and tars.

Root Cause:

  • Cracking: At temperatures >350°C, the C-N bond in the piperazine ring cleaves (hydrogenolysis) rather than dehydrogenating.

  • Coking: Polymerization of reactive intermediates on the catalyst surface blocks active sites.

Corrective Action Protocol:

  • Steam Ratio Optimization: Introduce steam into the feed (Molar ratio

    
    :Amine 
    
    
    
    2:1 to 5:1). Steam acts as a diluent to reduce partial pressure (suppressing bimolecular polymerization) and reacts with deposited carbon (
    
    
    ) to regenerate the catalyst surface in situ.
  • Catalyst Dopants: Switch from pure Cu/Cr catalysts to Pd-promoted Cu/Zn systems. Zinc acts as a structural promoter to prevent sintering, while Palladium lowers the activation energy for dehydrogenation, allowing lower operating temperatures (300°C vs 350°C), thus reducing thermal cracking.

Module 2: Visualization of Impurity Pathways

The following diagram maps the divergence points where impurities are generated. Use this to identify where in your process the failure is occurring.

PyrazineImpurityMap cluster_legend Pathway Legend Start Starting Materials (Diamine + Diol OR Amino-Ketone) Intermediate Reactive Intermediate (Dihydropyrazine / Amino-Aldehyde) Start->Intermediate Condensation Pyrazine Target Pyrazine Intermediate->Pyrazine Oxidation/Dehydrogenation (Optimum pH/Temp) Imidazole Impurity: Imidazoles (4-MEI) Intermediate->Imidazole Low pH / Aldehyde Presence Polymer Impurity: Tars/Polymers (High MW) Intermediate->Polymer Overheating / Lack of Diluent Isomer Impurity: Regioisomers (e.g., 2,6-dimethyl) Intermediate->Isomer Lack of Regiocontrol Cracked Impurity: Light Amines (Ring Opening) Pyrazine->Cracked T > 380°C (Catalytic Cracking) key Solid Line: Desired Path Dashed Line: Impurity Path

Figure 1: Mechanistic divergence in pyrazine synthesis. Note that most impurities branch off from the reactive intermediate stage.

Module 3: Downstream Purification Protocols

Once synthesis is complete, physical separation is the only remedy. Pyrazines form notorious azeotropes with water and amines.

Protocol A: Breaking the Water-Pyrazine Azeotrope

Context: Pyrazines are hygroscopic and often distill as azeotropes containing 10-40% water.

  • Saturation (Salting Out):

    • Add NaCl or

      
       to the crude aqueous distillate until saturation. This forces the organic pyrazine layer to separate (salting out effect).
      
    • Efficiency: Increases recovery of methylpyrazine by ~15-20% compared to direct extraction.

  • Azeotropic Distillation:

    • Add Cyclohexane or Benzene (if permitted) as an entrainer.

    • Distill the ternary azeotrope (Water/Pyrazine/Entrainer). The water is carried over in the distillate, leaving anhydrous pyrazine in the bottoms or allowing separation in a Dean-Stark trap.

Protocol B: Separation of Regioisomers (2,5- vs 2,6-Dimethylpyrazine)

Context: These isomers have boiling points often within 1-2°C of each other, making fractional distillation inefficient.

Method: Melt Crystallization

  • Cooling: Cool the isomer mixture slowly to 0°C - 10°C.

  • Differentiation: 2,5-Dimethylpyrazine has a significantly higher melting point (~15°C) compared to the 2,6-isomer (which remains liquid at lower temperatures).

  • Filtration: Filter the solid crystals (enriched 2,5-isomer) and wash with cold pentane.

Summary Data: Solvent & Catalyst Selection

Table 1: Solvent Effectiveness for Impurity Exclusion

SolventPolarityPyrazine RecoveryImidazole RejectionRecommendation
Hexane Non-polarModerateHigh (Excellent)Primary Choice for purity
Ethyl Acetate Polar AproticHighLow (Co-extracts)Avoid for initial extraction
Dichloromethane ModerateHighModerateUse only if Hexane fails
MTBE ModerateHighLowAvoid (forms peroxides/co-extracts)

Table 2: Catalyst Troubleshooting (Vapor Phase)

SymptomDiagnosisAdjustment
Low ConversionCatalyst PoisoningCheck feed for Sulfur/Halogens; Regenerate with Air/Steam at 400°C.
High "Light" AminesThermal CrackingReduce Temp by 20°C; Increase Space Velocity (GHSV).
Pressure BuildupCokingIncrease Steam:Feed ratio; Check for "hot spots" in reactor bed.
Frequently Asked Questions (FAQs)

Q1: My pyrazine product turns yellow/brown upon storage. How do I prevent this?

  • A: Pyrazines are electron-deficient aromatics but the nitrogen lone pairs are susceptible to N-oxidation or polymerization initiated by light/air.

    • Fix: Store under Argon/Nitrogen.[1] Add a radical scavenger like BHT (butylated hydroxytoluene) at ppm levels if the product is an intermediate. Ensure all water is removed (see Protocol A), as moisture accelerates degradation.

Q2: I cannot separate 2,3-dimethylpyrazine from 2-ethylpyrazine using standard distillation.

  • A: These are "critical pairs" with overlapping boiling points.

    • Fix: Use AgNO3 (Silver Nitrate) Complexation . Pyrazines form coordination complexes with

      
       ions. The stability constants differ based on steric hindrance around the Nitrogen. You can selectively precipitate one isomer as a complex, filter it, and regenerate the free base with dilute HCl or Ammonium Hydroxide.
      

Q3: Can I use Acetol (Hydroxyacetone) + Ammonia to make Methylpyrazine?

  • A: Yes, but this route is prone to polymerization.

    • Tip: Do not mix reagents all at once. Add the Acetol slowly to a chilled, buffered ammonia solution. This keeps the concentration of the reactive

      
      -hydroxy ketone low, favoring the bimolecular condensation with ammonia over self-polymerization.
      
References
  • Mechanism of Pyrazine Formation

    • Adams, A., et al.[2] (2008).[3] "Formation of pyrazines and a novel pyrrole in Maillard model systems." Journal of Agricultural and Food Chemistry.

  • Purification & Azeotropic Distillation

    • Britton, E. C., et al.[4] (1962). "Purification of Pyrazine."[4][5][6] U.S. Patent 3,033,864.[4]

  • Catalytic Dehydrogenation & Side Reactions

    • Rao, P. V., et al. (2025).[5][7][8][9][10] "Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts." ACS Applied Materials & Interfaces.

  • Separation of Isomers (Crystallization/Chromatography)

    • Sato, N.[3] (1980).[3] "Studies on pyrazines. 6. A facile separation method for a mixture of the isomeric 2-amino-3,5, and 6-methylpyrazines."[3] Journal of Heterocyclic Chemistry.

  • Extraction Solvent Selection

    • Ashraf-Khorassani, M., et al. (2019).[6] "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars." Journal of Chromatographic Science.

For further assistance, submit a ticket with your specific chromatograms attached.

Sources

Validation & Comparative

A Strategic Guide to Cross-Reactivity Profiling of 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific validation. A critical, non-negotiable step in this process is the comprehensive assessment of a molecule's selectivity. Unforeseen off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures. This guide provides an in-depth, strategic framework for the cross-reactivity profiling of a novel small molecule, using the hypothetical candidate, 3-(Aminomethyl)pyrazin-2-amine, as our case study.

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors.[1] Therefore, we will proceed with the hypothesis that this compound is a putative protein kinase inhibitor. This assumption informs our tiered, data-driven strategy to build a comprehensive selectivity profile, mitigate risks early, and establish a clear path toward clinical development. This is not merely a checklist of assays; it is a logical workflow where each step informs the next, ensuring a cost-effective and scientifically robust characterization.

The Rationale for a Tiered Profiling Strategy

Early-stage drug discovery is a balancing act between generating decisive data and conserving resources. A tiered approach to safety and selectivity profiling is the industry standard, allowing for early "fail-fast" decisions before committing to more extensive and costly studies.[2] Our strategy for this compound is structured in three logical tiers, moving from broad, cost-effective screening to deep, mechanistic validation.

Below is a conceptual overview of this tiered workflow.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Quantitative Selectivity & Cellular Engagement cluster_2 Tier 3: Mechanistic & In Vivo Correlation T1_Start Test Article: This compound T1_Safety In Vitro Safety Panel (e.g., SafetyScreen44) T1_Start->T1_Safety T1_Kinome Broad Kinome Screen (e.g., KINOMEscan @ 10 µM) T1_Start->T1_Kinome T1_Decision Initial Go/No-Go Decision Identify Major Liabilities T1_Safety->T1_Decision T1_Kinome->T1_Decision T2_Dose Dose-Response Assays (Kd/IC50) on Primary Target(s) & Off-Targets T1_Decision->T2_Dose Proceed if Profile is Acceptable T2_Decision Refine SAR & Selectivity Profile Prioritize for In Vivo T2_Dose->T2_Decision T2_CETSA Cellular Target Engagement (e.g., CETSA) T2_CETSA->T2_Decision T3_FollowUp Functional & Mechanistic Assays (e.g., Signaling, Cell Health) T2_Decision->T3_FollowUp Proceed with Lead Candidate T3_Final Candidate Selection T3_FollowUp->T3_Final T3_InVivo In Vivo PK/PD & Toxicology T3_InVivo->T3_Final

Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Liability and Selectivity Assessment

The objective of Tier 1 is to rapidly identify any major "red flags" that would preclude further development. We use high-throughput, standardized panels that cover a wide range of biologically important targets.

It is imperative to first screen for interactions with targets known to be associated with clinical adverse events. Commercial services like the Eurofins SafetyScreen44™ panel are invaluable for this purpose.[3][4] This panel assesses the test compound's ability to interact with 44 receptors, ion channels, and enzymes that have established links to in vivo adverse effects.[3]

Illustrative Data: Hypothetical SafetyScreen44™ Results

The compound would be tested at a single, high concentration (e.g., 10 µM) to maximize the chance of detecting interactions. A significant "hit" is typically defined as >50% inhibition or stimulation.[5]

Target ClassTargetAssay Type% Inhibition @ 10 µMImplication of a "Hit"
GPCR Adrenergic α1ABinding8%Low risk of cardiovascular side effects
Dopamine D2Binding65%Potential CNS side effects
Histamine H1Binding12%Low risk of sedative effects
Ion Channel hERGBinding72%High risk of cardiac arrhythmia (QT prolongation)
CaV1.2 (L-type)Binding4%Low risk of cardiovascular side effects
Transporter Dopamine (DAT)Binding58%Potential for abuse liability, CNS effects
Enzyme COX-1Enzymatic2%Low risk of gastrointestinal issues
PDE4D2Enzymatic35%Weak interaction, monitor in Tier 2

Data is illustrative and does not represent actual results for this compound.

Causality and Decision-Making: A hit on the hERG channel is a significant concern and would trigger an immediate, in-depth electrophysiology follow-up. Hits on neurotransmitter receptors/transporters (e.g., Dopamine D2, DAT) would necessitate a focused investigation of potential central nervous system (CNS) side effects.[6] The goal here is not to discard the compound immediately, but to identify liabilities that must be addressed through chemical modification or carefully monitored in subsequent studies.[2]

Given our hypothesis that this compound is a kinase inhibitor, a broad kinase screen is essential. The KINOMEscan™ platform (Eurofins Discovery) is an industry-leading competitive binding assay that can assess interactions across a panel of over 480 human kinases.[7][8] Unlike activity assays, this platform measures direct binding affinity (Kd), which is independent of ATP concentration and provides a more direct measure of compound-target interaction.[7]

Illustrative Data: Hypothetical KINOMEscan™ Results vs. a Comparator

Here, we compare our hypothetical compound to a known pyrazole-based kinase inhibitor, Afuresertib (an Akt1 inhibitor), to provide context on selectivity.[9] The results are often visualized on a "TREEspot™" diagram, where hits are represented as red circles on a phylogenetic tree of the human kinome.

G cluster_Kinome Human Kinome (Stylized) cluster_CMGC CMGC TK center->TK TKL center->TKL STE center->STE CK1 center->CK1 AGC center->AGC CAMK center->CAMK CMGC center->CMGC Src_fam TK->Src_fam Abl_fam TK->Abl_fam PKA_fam AGC->PKA_fam PKG_fam AGC->PKG_fam AKT_fam AKT1 AGC->AKT_fam CDK_fam CMGC->CDK_fam CDK_Target Primary Target CMGC->CDK_Target GSK_fam CMGC->GSK_fam GSK_OffTarget Off-Target CMGC->GSK_OffTarget OtherCMGC CMGC->OtherCMGC CDK_fam->CDK_Target GSK_fam->GSK_OffTarget PKA_fam->AKT_fam PKG_fam->AKT_fam

Caption: Stylized kinome tree showing on- and off-targets.
Kinase TargetThis compound (Kd, nM)Afuresertib (Comparator) (Ki, nM)[9]Comments
CDK9 (Hypothetical Primary Target) 15 >10,000Potent on-target activity.
AKT1 >10,0000.08 Comparator compound is a potent AKT inhibitor.
GSK3B 85>1,000Significant off-target interaction for our compound.
CDK2 250>1,000Moderate off-target interaction.
PIM1 1,500>1,000Weak off-target interaction.
VEGFR2 >10,000>10,000No activity on this common anti-target.

Data is illustrative. Afuresertib data from[9].

Decision Point: The Tier 1 data provides the first comprehensive view of the compound's selectivity. If there are numerous high-potency off-target hits across unrelated families, or a critical liability like strong hERG binding, the compound may be deprioritized. If the profile is manageable, as in our hypothetical example (potent on-target, a few off-targets to investigate), we proceed to Tier 2.

Tier 2: Quantitative Selectivity and Cellular Target Engagement

The goal of Tier 2 is to quantify the interactions identified in Tier 1 and, crucially, to confirm that the compound engages its target within a cellular context.

Single-point data is insufficient for decision-making. We must now generate full dose-response curves for the primary target and key off-targets (e.g., GSK3B, CDK2) to determine their precise binding affinity (Kd) or functional inhibition (IC50). This allows for the calculation of a selectivity ratio, a key metric for lead optimization.

Selectivity Ratio = Kd (Off-Target) / Kd (Primary Target)

A higher ratio indicates greater selectivity. A common goal is to achieve a >100-fold selectivity against relevant off-targets.

A compound may bind to a purified protein but fail to engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells.[10][11] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature (Tagg).[11]

This assay provides invaluable, mechanistic evidence that the compound reaches its intended target in a physiologically relevant setting.[12][13]

G cluster_0 CETSA Workflow cluster_1 Example Result A 1. Treat intact cells with compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble/aggregated fractions B->C D 4. Quantify remaining soluble target protein (e.g., Western Blot) C->D E 5. Plot melting curves to determine thermal shift (ΔTagg) D->E Result Compound-treated cells show a rightward shift in the melting curve, indicating target stabilization. E->Result

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

A positive thermal shift for the primary target (CDK9) and a lack of shift for a known non-target provides strong evidence of specific cellular engagement, significantly de-risking the compound.

Experimental Protocols

Scientific integrity demands reproducible methodologies. Below are detailed, step-by-step protocols for the key assays described.

This protocol is based on the principles described by Eurofins Discovery.[7][14][15]

  • Kinase Preparation: Recombinant human kinases are expressed either as fusions in E. coli or in HEK-293 cells and tagged with a unique DNA identifier.

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand for 30 minutes at room temperature to create a kinase-specific affinity resin.

  • Binding Reaction: In a 384-well plate, the DNA-tagged kinase, the affinity resin, and the test compound (this compound, typically in an 11-point, 3-fold serial dilution) are combined in a final volume of 20 µL.

  • Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed with buffer (1x PBS, 0.05% Tween 20) to remove unbound kinase.

  • Elution: Bound kinase is eluted from the beads.

  • Quantification: The amount of kinase captured on the beads is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). The amount of kinase is inversely proportional to the affinity of the test compound.

  • Data Analysis: The qPCR signal is compared to a DMSO control. The dissociation constant (Kd) is calculated from the dose-response curve.

This is a generic protocol for a filtration-based competition binding assay.[16][17]

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human Dopamine D2 receptor.

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

    • 25 µL of a known D2 receptor radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd.

    • 25 µL of test compound (this compound) at various concentrations. For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., Haloperidol).

    • 25 µL of the D2 receptor-containing membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[17]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki or IC50 value from the resulting competition curve.

Conclusion and Forward Look

This guide outlines a logical, tiered, and industry-standard approach to the cross-reactivity profiling of a novel compound, this compound. By initiating with broad in vitro safety and kinome-wide panels, we can efficiently identify potential liabilities. Subsequent quantitative assays and cellular target engagement studies provide the confidence needed to advance a compound. The illustrative data and detailed protocols provided herein serve as a robust template for researchers in drug development. A thorough understanding of a compound's selectivity is not an obstacle but a prerequisite for success, enabling the development of safer, more effective medicines.

References

  • Knight, J. L., et al. (2025). KINOMEscan protocol description. Bio-protocol. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • LINCS Data Portal. (2017). VX-680 KINOMEscan. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Li, Y., et al. (2021). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 11(15), e4111. Available at: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7089. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759. Available at: [Link]

  • Amaro, R. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3646-3657. Available at: [Link]

  • Jorda, R., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2748. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 15-32. Available at: [Link]

  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]

  • American Chemical Society. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 634-644. Available at: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6296. Available at: [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Retrieved from [Link]

  • American Chemical Society. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4411-4420. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(17), 13248. Available at: [Link]

  • MDPI. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(11), 3508. Available at: [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Insight: Visualization Tool for SafetyScreen. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). Available at: [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Eco-Vector Journals. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Journal of Medicinal Chemistry, 6(2), 163-184. Available at: [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Available at: [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • ResearchGate. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 17, 51-62. Available at: [Link]

  • MDPI. (2026). OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities. Pharmaceuticals, 19(2), 228. Available at: [Link]

  • Chemical Methodologies. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules, 28(13), 4945. Available at: [Link]

  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 85, 381-402. Available at: [Link]

  • Boehringer Ingelheim. (n.d.). Selectivity data panels. Retrieved from [Link]

Sources

Technical Guide: Assessing Cellular Target Engagement of 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical deep-dive for drug discovery scientists validating the cellular activity of fragment-based leads, specifically focusing on the 3-(Aminomethyl)pyrazin-2-amine (3-APA) scaffold.

Executive Summary & Mechanism of Action

This compound (3-APA) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its chemical structure—a pyrazine ring substituted with a primary amine and an aminomethyl group—mimics the adenosine moiety of ATP. This allows it to function as a bidentate hinge binder within the ATP-binding pocket of various kinases (e.g., FGFR, PIM-1, mTOR) and synthetases.

However, unlike optimized nanomolar drugs, 3-APA typically exhibits low affinity (high micromolar


)  and fast off-rates . This makes standard biochemical assays insufficient for predicting cellular efficacy. This guide objectively compares the performance of 3-APA against high-affinity reference standards (e.g., Staurosporine, Crizotinib) using two distinct target engagement (TE) methodologies: Cellular Thermal Shift Assay (CETSA)  and NanoBRET™ .
Mechanistic Diagram: Hinge Binding Mode

The following diagram illustrates the theoretical binding mode of 3-APA competing with ATP at the kinase hinge region, a critical prerequisite for the assays described below.

G ATP Intracellular ATP (High Concentration) Target Kinase Target (Hinge Region) ATP->Target Competes Complex Target-Ligand Complex (Stabilized) Target->Complex Equilibrium Fragment 3-APA Fragment (Low Affinity, Fast Off-rate) Fragment->Target Binds (H-Bonds) Signal Readout: Thermal Stability or BRET Ratio Complex->Signal Quantification

Figure 1: Competitive binding mechanism of 3-APA at the ATP-binding site. The fragment must outcompete high intracellular ATP concentrations to generate a detectable TE signal.

Comparative Analysis: 3-APA vs. Reference Alternatives

To validate 3-APA, one must compare its engagement profile against a "Gold Standard" alternative. In this context, the alternative is not just another fragment, but an optimized Type I Kinase Inhibitor (e.g., Staurosporine or a specific Pyrazine-based drug like Crizotinib).

Performance Matrix

The table below contrasts the experimental behavior of 3-APA (the Fragment) with an Optimized Inhibitor (The Alternative) in cellular assays.

FeatureThis compound (Fragment)Optimized Reference (e.g., Staurosporine)Implication for Assay Choice
Cellular Potency (

)
> 10 - 100 µM < 100 nM 3-APA requires high concentrations; solubility controls are critical.
Residence Time Short (Seconds) Long (Minutes/Hours) Wash steps in assays will strip 3-APA; homogeneous (no-wash) assays are mandatory.
Selectivity Low (Pan-binder) High (Target Specific) 3-APA may stabilize off-targets; Western Blot readout (CETSA) is preferred for specificity.
Membrane Permeability High (Low MW) Variable 3-APA enters cells easily, making it ideal for intracellular TE validation.

Recommended Methodologies & Protocols

Method A: Cellular Thermal Shift Assay (CETSA) - The Label-Free Standard

Best for: Confirming physical binding without genetic modification. Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
Protocol: Isothermal Dose-Response (ITDR)
  • Cell Preparation: Harvest HEK293T cells and resuspend in TBS supplemented with protease inhibitors.

  • Treatment: Aliquot cell suspension (20 µL) into PCR tubes. Treat with 3-APA in a dose series (e.g., 0, 10, 30, 100, 300 µM). Include a DMSO control and a Positive Control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for 60 minutes at 37°C to allow cellular entry and equilibrium binding.

  • Heat Pulse: Heat cells for 3 minutes at the target's specific aggregation temperature (

    
    , usually determined previously, typically 52-58°C for kinases).
    
  • Lysis: Cool immediately to RT. Add lysis buffer (0.4% NP-40) and freeze-thaw 3 times (liquid nitrogen/25°C).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet aggregated (unbound) protein.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the target kinase.

  • Validation: 3-APA engagement is confirmed if the soluble protein band intensity increases in a dose-dependent manner compared to DMSO.

Method B: NanoBRET™ Target Engagement - The Quantitative Alternative

Best for: Precise affinity measurement (


) and high-throughput screening.
Principle:  Energy transfer occurs between a NanoLuc-fused kinase and a cell-permeable fluorescent tracer. 3-APA competes with the tracer, decreasing the BRET signal.
Protocol Workflow
  • Transfection: Transfect cells with a plasmid encoding the NanoLuc-Kinase fusion. Incubate 24h.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (at

    
     concentration) + 3-APA (dose response).
    
  • Equilibration: Incubate for 2 hours at 37°C. Do not wash.

  • Readout: Add NanoBRET substrate. Measure donor (460 nm) and acceptor (618 nm) emission.

  • Calculation: Calculate MilliBRET units (mBU).

    
    
    3-APA binding results in a loss of signal (tracer displacement).
    

Experimental Workflow Visualization

The following diagram details the decision logic and workflow for validating 3-APA, ensuring self-validation at every step.

Workflow Start Start: 3-APA Validation Solubility Step 1: Solubility Check (PBS, 1mM) Start->Solubility AssayChoice Select Assay Method Solubility->AssayChoice CETSA Method A: CETSA (Label-Free) AssayChoice->CETSA No Tracer Available NanoBRET Method B: NanoBRET (Competition) AssayChoice->NanoBRET High Throughput Req. CETSA_Step Heat Pulse @ T_agg (+/- 3-APA) CETSA->CETSA_Step Nano_Step Tracer Competition (Equilibrium) NanoBRET->Nano_Step Result_CETSA Result: Thermal Stabilization (Band Intensity Increase) CETSA_Step->Result_CETSA Result_Nano Result: IC50 Calculation (Signal Decrease) Nano_Step->Result_Nano Decision Compare to Reference (e.g. Staurosporine) Result_CETSA->Decision Result_Nano->Decision

Figure 2: Decision tree for selecting and executing target engagement assays for fragment 3-APA.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. (Context for tracer competition). [Link]

A Senior Application Scientist's Guide to Comparative Computational Docking of 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of the computational docking of 3-(Aminomethyl)pyrazin-2-amine against the PIM-1 kinase, a key therapeutic target in oncology. We will compare its predicted binding affinity and interactions with those of three known kinase inhibitors: Nilotinib, Vemurafenib, and Idelalisib. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Introduction: The Rationale for a Comparative Docking Study

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of protein classes. The subject of our study, this compound, is a small molecule with potential for diverse biological activities. Computational docking is a powerful and cost-effective method to predict the binding mode and affinity of a small molecule to a protein target, thereby prioritizing candidates for further experimental validation.

While no specific docking studies have been published for this compound, numerous studies have demonstrated the efficacy of pyrazine derivatives as inhibitors of protein kinases.[1] In particular, the PIM-1 kinase, a serine/threonine kinase implicated in various cancers, has been a successful target for pyrazine-based inhibitors.[2] This guide, therefore, outlines a hypothetical yet methodologically rigorous comparative docking study of this compound against PIM-1 kinase.

By comparing our molecule of interest with established kinase inhibitors, we can contextualize its potential efficacy and gain insights into its possible mechanism of action. This comparative approach provides a more robust evaluation than a standalone docking study.

Target and Ligand Selection: A Justified Approach

Target Selection: PIM-1 Kinase (PDB ID: 3UIX)

For this study, we have selected the crystal structure of human PIM-1 kinase in complex with a small molecule inhibitor (PDB ID: 3UIX).[3] This structure provides a high-resolution view of the ATP-binding site, the target for our docking simulations. The presence of a co-crystallized ligand allows for the validation of our docking protocol by re-docking the native ligand and comparing the predicted pose with the experimentally determined one.

Molecule of Interest:

  • This compound: The primary focus of our investigation.

Comparator Compounds:

To provide a meaningful comparison, we have selected three well-characterized kinase inhibitors with diverse scaffolds and mechanisms of action:

  • Nilotinib: A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[4]

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutated kinase, used in the treatment of melanoma.[5][6]

  • Idelalisib: A selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), used in the treatment of certain B-cell malignancies.[3][7]

While these inhibitors have different primary targets, their ability to bind to the ATP-binding pocket of kinases makes them relevant comparators for assessing the potential of our novel compound.

Experimental Protocols: A Step-by-Step Workflow

This section details the methodologies for preparing the protein and ligands, performing the molecular docking simulations using two popular software packages (AutoDock Vina and Schrödinger's Glide), and conducting post-docking analysis with MM-GBSA.

Workflow Overview

G cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_comparison Comparison PDB_prep Protein Preparation (PDB: 3UIX) Autodock AutoDock Vina PDB_prep->Autodock Glide Schrödinger Glide PDB_prep->Glide Ligand_prep Ligand Preparation (3D Structures) Ligand_prep->Autodock Ligand_prep->Glide Pose_analysis Pose & Interaction Analysis Autodock->Pose_analysis Glide->Pose_analysis MMGBSA MM-GBSA Calculation Pose_analysis->MMGBSA Data_compilation Data Compilation & Comparison MMGBSA->Data_compilation

Caption: A high-level overview of the computational docking workflow.

Protein and Ligand Preparation

Accurate preparation of both the protein receptor and the small molecule ligands is a critical first step for a successful docking study.

Protein Preparation (PIM-1 Kinase - 3UIX):

  • Obtain the PDB file: Download the crystal structure of PIM-1 kinase (PDB ID: 3UIX) from the RCSB Protein Data Bank.

  • Clean the PDB file: Remove water molecules, co-solvents, and any non-essential ligands. For this study, retain the protein chains and the co-crystallized inhibitor.

  • Add hydrogens: Add polar hydrogens to the protein structure.

  • Assign protonation states: Determine the appropriate protonation states of ionizable residues at a physiological pH of 7.4.

  • Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation (this compound and Comparators):

  • Obtain 3D structures:

    • For this compound, if a 3D structure is unavailable, generate it from its SMILES string (NCC1=NC=CN=C1N) using a molecular modeling software like Avogadro or ChemDraw, followed by energy minimization.

    • For the comparator compounds (Nilotinib, Vemurafenib, Idelalisib), download their 3D structures in SDF or MOL2 format from a chemical database like PubChem or ZINC.

  • Generate tautomers and ionization states: Generate possible tautomers and ionization states at a physiological pH of 7.4.

  • Assign partial charges: Assign appropriate partial charges to all ligand atoms.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[8]

Workflow for AutoDock Vina

G start Start prep_receptor Prepare Receptor (PDBQT) start->prep_receptor prep_ligand Prepare Ligand (PDBQT) start->prep_ligand grid_box Define Grid Box prep_receptor->grid_box run_vina Run AutoDock Vina prep_ligand->run_vina grid_box->run_vina analyze_results Analyze Results (Poses & Scores) run_vina->analyze_results end End analyze_results->end

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Step-by-Step Protocol:

  • Prepare receptor and ligand files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools.

  • Define the grid box: The grid box defines the search space for the docking simulation. Center the grid box on the co-crystallized ligand in the 3UIX structure to encompass the ATP-binding site. A typical grid box size would be 25 x 25 x 25 Å.

  • Create a configuration file: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina from the command line:

  • Analyze the results: Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Molecular Docking with Schrödinger's Glide

Glide is a powerful commercial software for molecular docking that offers different levels of precision.[9][10]

Workflow for Glide Docking

G start Start protein_prep Protein Preparation Wizard start->protein_prep ligand_prep LigPrep start->ligand_prep grid_gen Receptor Grid Generation protein_prep->grid_gen docking Ligand Docking (SP or XP) grid_gen->docking ligand_prep->docking analyze Analyze Results (GlideScore) docking->analyze end End analyze->end

Caption: Step-by-step workflow for molecular docking using Schrödinger's Glide.

Step-by-Step Protocol:

  • Prepare the protein: Use the Protein Preparation Wizard in Maestro to prepare the PDB structure (3UIX).

  • Generate the receptor grid: Define the grid box around the co-crystallized ligand in the active site.

  • Prepare the ligands: Use LigPrep to prepare the 3D structures of this compound and the comparator compounds.

  • Perform ligand docking: Use the Ligand Docking panel, selecting either Standard Precision (SP) or Extra Precision (XP) mode. SP is generally a good starting point, while XP provides more rigorous sampling at a higher computational cost.

  • Analyze the results: Glide will output a project file containing the docked poses and their associated GlideScores, which is an empirical scoring function to estimate binding affinity.

Post-Docking Analysis with MM-GBSA

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a post-processing method used to rescore the poses from a docking simulation to provide a more accurate estimation of the binding free energy.[8][11]

Step-by-Step Protocol:

  • Extract docked poses: Select the top-scoring poses from the AutoDock Vina or Glide output.

  • Run MM-GBSA calculation: Use a tool like the Prime MM-GBSA module in the Schrödinger suite or the MMPBSA.py script in AmberTools. The calculation involves:

    • Calculating the molecular mechanics energy of the protein, the ligand, and the complex.

    • Calculating the polar and non-polar solvation free energies.

  • Analyze the results: The output will be the binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar and non-polar solvation energies).

Results and Comparison

The results of the docking simulations and MM-GBSA calculations should be compiled into a clear and concise table for easy comparison.

Table 1: Comparative Docking and MM-GBSA Results against PIM-1 Kinase

CompoundAutoDock Vina Score (kcal/mol)Glide Score (SP)ΔG_bind (MM-GBSA) (kcal/mol)Key Interacting Residues
This compound Predicted ValuePredicted ValuePredicted ValuePredicted Interactions
Nilotinib Predicted ValuePredicted ValuePredicted ValuePredicted Interactions
Vemurafenib Predicted ValuePredicted ValuePredicted ValuePredicted Interactions
Idelalisib Predicted ValuePredicted ValuePredicted ValuePredicted Interactions
Co-crystallized Ligand (from 3UIX)Predicted ValuePredicted ValuePredicted ValueKnown Interactions

Note: The values in this table are placeholders for the expected outputs of the described computational experiments.

Interpretation of Results:

  • Docking Scores: Lower (more negative) scores from both AutoDock Vina and Glide indicate a higher predicted binding affinity.

  • ΔG_bind (MM-GBSA): A more negative value suggests a more favorable binding free energy.

  • Key Interacting Residues: Analysis of the docked poses will reveal the specific amino acid residues in the PIM-1 active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligands.

Discussion and Field-Proven Insights

The comparative analysis of the docking results will provide valuable insights into the potential of this compound as a PIM-1 kinase inhibitor.

  • Binding Affinity Comparison: By comparing the docking scores and MM-GBSA values of our molecule of interest to those of the known inhibitors, we can make a preliminary assessment of its potential potency. If the predicted binding affinity is comparable to or better than the known inhibitors, it would warrant further investigation.

  • Interaction Analysis: The pattern of interactions with key residues in the PIM-1 active site is crucial. For instance, interactions with the hinge region are a hallmark of many kinase inhibitors. If this compound forms similar key interactions as the known inhibitors, it would strengthen the hypothesis that it acts through a similar mechanism.

  • Structural Rationale for Binding: The small size and presence of multiple hydrogen bond donors and acceptors in this compound make it an interesting candidate for kinase inhibition. The pyrazine ring can participate in π-stacking interactions, while the aminomethyl and amine groups can form crucial hydrogen bonds within the ATP-binding pocket.

  • Validation of the Docking Protocol: The re-docking of the co-crystallized ligand from the 3UIX structure serves as a critical validation step. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å) indicates that the docking protocol is reliable for this target.[9][10]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for a comparative computational docking study of this compound against PIM-1 kinase. By following the detailed protocols for protein and ligand preparation, molecular docking with both AutoDock Vina and Glide, and post-docking analysis with MM-GBSA, researchers can generate valuable predictive data. The comparison with known kinase inhibitors provides a crucial context for interpreting the results and making informed decisions about the potential of this compound as a lead compound for further drug discovery efforts. This in silico approach allows for the rapid and cost-effective screening of novel compounds, accelerating the journey from a chemical entity to a potential therapeutic agent.

References

  • Ali, A., Ali, A., Khan, M. W., Abutahir, Husain, I., Patel, K., & Asati, V. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Sciences, 10(11), 040-049. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

  • Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of medicinal chemistry, 47(7), 1750-1759. [Link]

  • Herman, S. E., Gordon, A. L., Hertlein, E., Ramanunni, A., Zhang, X., Jaglowski, S., ... & Johnson, A. J. (2011). Bruton tyrosine kinase—a novel therapeutic target for chronic lymphocytic leukemia and other B-cell malignancies. Blood, 117(23), 6287-6296. [Link]

  • Hou, T., Wang, J., Li, Y., & Wang, W. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. II. The accuracy of ranking poses generated from docking. Journal of computational chemistry, 32(5), 866-877. [Link]

  • Joseph, E. W., Pratilas, C. A., Poulikakos, P. I., Tadi, M., Wang, W., Taylor, B. S., ... & Solit, D. B. (2010). The RAF inhibitor PLX4032 (vemurafenib) promotes progression of KRAS-mutant colorectal cancer. Nature, 468(7326), 978-981. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Nakashima, R., et al. (2012). Crystal structure of Pim1 kinase in complex with small molecule inhibitor. RCSB PDB. [Link]

  • Paraiso, K. H., Fedorenko, I. V., Cantini, L. P., Munko, A. C., Hall, M., Sondak, V. K., & Smalley, K. S. (2010). Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy. British journal of cancer, 102(12), 1724-1730. [Link]

  • PubChem. (n.d.). Idelalisib. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Nilotinib. National Center for Biotechnology Information. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • PubChem. (n.d.). Vemurafenib. National Center for Biotechnology Information. [Link]

  • Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247-260. [Link]

Sources

validating antimicrobial spectrum of 3-(Aminomethyl)pyrazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating Antimicrobial Spectrum of 3-(Aminomethyl)pyrazin-2-amine Derivatives

Executive Summary & Strategic Context

The Scaffold Challenge: The this compound scaffold represents a critical bioisosteric evolution of the classic pyrazinamide (PZA) core. While PZA is a cornerstone of tuberculosis (TB) therapy, its requirement for acidic activation and limited spectrum against non-mycobacterial pathogens restricts its utility.

Derivatives of This compound (reduced diamine core) offer a distinct advantage: the removal of the carbonyl oxygen (present in carboxamides) alters the hydrogen bond donor/acceptor profile and lipophilicity (LogP), potentially bypassing the specific amidase activation required by PZA. This guide outlines the rigorous validation pathway to position these derivatives against standard-of-care (SoC) antibiotics.

Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Development Leads.

Comparative Performance Analysis

To validate your derivatives, you must benchmark them against established standards. The following data establishes the "Target Performance Profile" (TPP) derived from high-performing pyrazine analogs in current literature.

Table 1: Benchmark Performance Metrics (MIC Targets)
Comparator ClassStandard AgentTarget PathogenTarget MIC (µg/mL)Mechanism of Action Context
TB Standard Pyrazinamide (PZA)M. tuberculosis (H37Rv)16 – 64 (pH 5.5)Requires acidic pH activation; ineffective at neutral pH.
Pyrazine Analog 3-Amino-N-phenyl-pyrazine-2-carboxamideM. tuberculosis< 12.5 Benchmark for Success: Active at neutral pH; lipophilic side chains enhance penetration.
Broad Spectrum CiprofloxacinE. coli / S. aureus0.01 – 1.0DNA Gyrase inhibition. Your derivative must approach < 8 µg/mL to be competitive here.
Fungal Control FluconazoleC. albicans0.25 – 64Reference for antifungal cross-activity (often seen in pyrazoles/pyrazines).

Critical Insight: If your this compound derivative achieves an MIC < 12.5 µg/mL against M. tuberculosis without requiring acidic conditions, it represents a significant superiority over PZA.

Mechanism of Action & Rationale

Understanding why this scaffold works is as important as the data itself.

  • The "Linker" Hypothesis: The aminomethyl group (-CH₂-NH-) provides a flexible linker compared to the rigid amide (-CO-NH-) of PZA. This flexibility can allow the molecule to adopt conformations that fit into the binding pockets of ribosomal protein S1 (RpsA) or Fatty Acid Synthase I (FASN1) more effectively than the rigid parent.

  • Dual-Targeting Potential: The 2-amino-3-aminomethyl arrangement mimics the chelation motif of pteridines, potentially allowing these derivatives to interfere with folate metabolism enzymes (DHFR/DHPS) in addition to membrane disruption.

Diagram 1: Mechanistic Pathway & Logic

MOA_Pathway Scaffold This compound Derivative Uptake Passive Diffusion / Porin Entry (Lipophilicity Dependent) Scaffold->Uptake Entry Target1 Target A: FASN1 Inhibition (Mycolic Acid Synthesis) Uptake->Target1 Primary Route (TB) Target2 Target B: RpsA Binding (Trans-Translation Interference) Uptake->Target2 Secondary Route Target3 Target C: Membrane Potential Disruption (pH Independent) Uptake->Target3 High Concentration Outcome Bactericidal Effect (Cell Death) Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Hypothetical multi-target mechanism for aminomethyl-pyrazine derivatives, highlighting independence from the acidic activation required by classic Pyrazinamide.

Validation Protocols (Self-Validating Systems)

Trustworthiness in data comes from rigorous controls. Use these step-by-step protocols.

Protocol A: Resazurin Microtiter Assay (REMA) for Mycobacteria

Standard: CLSI M24-A2

  • Preparation: Dissolve derivatives in DMSO. Prepare serial 2-fold dilutions in 7H9 broth (range: 100 µg/mL to 0.19 µg/mL).

  • Inoculum: Adjust M. tuberculosis H37Rv culture to OD₆₀₀ 0.1, then dilute 1:20.

  • Incubation: Add 100 µL inoculum to drug plates. Incubate at 37°C for 5 days (Rapid growers) or 7 days (Slow growers).

  • Readout: Add 30 µL 0.01% Resazurin (Blue). Incubate 24h.

    • Pink = Viable (Growth).

    • Blue = Inhibited (No Growth).

  • Validation Control: Run Isoniazid (Control MIC: 0.03-0.06 µg/mL) and PZA (Control: requires pH 5.5 buffer to be active). If PZA is active at pH 6.8, your buffer is compromised.

Protocol B: Time-Kill Kinetics

Purpose: Distinguish Bacteriostatic vs. Bactericidal

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Dosing: Treat with 1x, 2x, and 4x MIC of the derivative.

  • Sampling: Aliquot at 0, 4, 8, 24, and 48 hours.

  • Quantification: Serial dilute and plate on agar. Count colonies.

  • Criteria: A

    
     reduction  in CFU/mL indicates bactericidal activity.
    

Experimental Workflow Visualization

The following diagram illustrates the decision tree for advancing a lead compound from synthesis to lead candidate.

Diagram 2: Validation Workflow

Validation_Flow Synthesis Synthesis of Derivatives PrimaryScreen 1° Screen: MIC (ESKAPE + Mtb) Synthesis->PrimaryScreen HitSelection Hit Selection (MIC < 64 µg/mL) PrimaryScreen->HitSelection HitSelection->Synthesis No (Refine SAR) Cytotox Cytotoxicity (HepG2 / Vero) HitSelection->Cytotox Yes Selectivity Selectivity Index (CC50 / MIC) Cytotox->Selectivity Mechanism Mechanism Study (Time-Kill / Synergy) Selectivity->Mechanism SI > 10 Lead Lead Candidate Mechanism->Lead

Caption: Stage-gate process for validating antimicrobial efficacy. A Selectivity Index (SI) > 10 is the industry standard for progression.

References

  • Doležal, M. et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.

  • Servusova, B. et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Antibiotics.[1][2][3][4][5][6]

  • Zitko, J. et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules.

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

Sources

Comparative Profiling of 3-(Aminomethyl)pyrazin-2-amine: Selectivity and Off-Target Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ATP-Mimetic Challenge

In the landscape of kinase inhibitor design, 3-(Aminomethyl)pyrazin-2-amine represents a "privileged scaffold." Its structural homology to the adenine ring of ATP allows it to anchor effectively into the hinge region of kinase active sites.[1] However, this same feature introduces a critical liability: promiscuity .[2]

Unlike complex lead compounds, this fragment lacks the "selectivity filter" provided by extended R-groups.[2] Therefore, assessing its off-target effects is not about finding a single accidental interaction, but rather quantifying its Kinome Selectivity Score (S-Score) and metabolic liabilities compared to standard isosteres.[2]

This guide provides a technical comparison of this compound against its primary structural alternatives—2-Aminopyridine and 2-Aminopyrimidine —and details the experimental protocols required to validate its specificity.

Comparative Matrix: Pyrazine vs. Alternatives

The choice of scaffold dictates the baseline off-target risk. The pyrazine core offers distinct physicochemical advantages but introduces specific metabolic risks.

Table 1: Physicochemical & Safety Profile Comparison
FeatureThis compound 2-Aminopyridine Derivatives 2-Aminopyrimidine Derivatives
Core Role ATP-Mimetic Fragment Hinge Binder IsostereClassic Kinase Scaffold
Solubility (pH 7.4) High (Low LogP, ~ -1.0)Moderate (LogP ~ 0.5–1.[2]5)Moderate to High
H-Bond Donors/Acceptors 3 HBD / 4 HBA2 HBD / 2 HBA2 HBD / 3 HBA
Primary Off-Target Risk Pan-Kinase Inhibition (Low selectivity)CYP450 Inhibition (Lipophilic binding)hERG Channel Blockade
Metabolic Liability N-Oxidation (Pyrazine N-oxides)Ring HydroxylationOxidative Ring Opening
Ligand Efficiency (LE) Very High (>0.[2]45)HighHigh
Analysis of Causality
  • Solubility vs. Permeability: The extra nitrogen in the pyrazine ring lowers LogP compared to pyridine. While this reduces non-specific lipophilic binding (lowering CYP risk), it increases polar surface area (PSA), potentially limiting blood-brain barrier (BBB) penetration unless optimized.[2]

  • The Amine Risk: The primary aminomethyl group is a "warhead" for Amine Oxidases (MAO/SSAO) .[2] Unlike the aromatic amine (2-NH2), the aliphatic amine (CH2-NH2) is susceptible to oxidative deamination, generating reactive aldehydes—a key off-target toxicity mechanism.[2]

Critical Off-Target Mechanisms

When using this scaffold, two specific off-target pathways must be interrogated early in the design cycle.[2]

Mechanism A: The "Hinge-Binder" Promiscuity

Because the 2-aminopyrazine motif mimics the N1-C6-N6 motif of adenine, it binds to the ATP pocket of hundreds of kinases.

  • Risk: High S(35) score (percent of kinases inhibited >35% at 1 µM).[2]

  • Mitigation: This fragment must be elaborated with a "gatekeeper" moiety to achieve selectivity. Alone, it is a pan-inhibitor.[2]

Mechanism B: Monoamine Oxidase (MAO) Interaction

The pendant aminomethyl group resembles the side chains of dopamine and serotonin.[2]

  • Risk: Competitive inhibition of MAO-A/B or acting as a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO).

  • Consequence: Altered neurotransmitter levels or production of toxic aldehyde metabolites.[2]

Visualization: The Screening Cascade

The following diagram outlines the logical flow for assessing off-target effects, moving from computational prediction to biophysical validation.

OffTargetCascade Start Fragment Hit: This compound InSilico Step 1: In Silico Profiling (SwissTargetPrediction / PAINS) Start->InSilico Input Structure Biophysical Step 2: Biophysical Screening (Thermal Shift / DSF) InSilico->Biophysical Filter Reactive Groups Functional Step 3: Functional Profiling (Kinase Panel / MAO Assay) Biophysical->Functional Confirm Binding (Kd) Functional->Start Structure Optimization (Add Gatekeeper) Decision Decision Gate: Go / No-Go Functional->Decision Selectivity Score < 0.1?

Caption: Figure 1. Integrated workflow for validating pyrazine-based fragments. The process prioritizes early elimination of pan-assay interference compounds (PAINS) before expensive functional profiling.[2]

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Promiscuity Profiling

Objective: Determine the "Selectivity Entropy" of the fragment by measuring thermal stabilization across a diverse panel of 24 representative kinases.[2]

Reagents:

  • Recombinant Kinase Domains (e.g., PKA, CDK2, p38a, GSK3b).[2]

  • Sypro Orange Dye (5000x stock).[2]

  • Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5.[2]

Workflow:

  • Preparation: Dilute this compound to 10 mM in DMSO.

  • Plate Setup: In a 384-well PCR plate, dispense:

    • 1 µL Compound (Final conc: 100 µM - high conc required for fragments).

    • 9 µL Protein/Dye Mix (Protein: 0.2 mg/mL; Sypro Orange: 5x).

  • Control: Include Staurosporine (10 µM) as a positive control and DMSO only as a negative control.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (e.g., QuantStudio).

  • Analysis: Calculate

    
    .
    
    • Interpretation: A

      
       across >50% of the panel indicates high promiscuity  (unsuitable as a specific probe without modification).[2]
      
Protocol 2: MAO-B Inhibition Assay (Fluometric)

Objective: Assess if the aminomethyl tail interacts with amine oxidases.[2]

Reagents:

  • Recombinant Human MAO-B.

  • Substrate: p-Tyramine or Amplex Red reagent.

  • HRP (Horseradish Peroxidase).[2]

Workflow:

  • Incubate MAO-B (1 U/mL) with the pyrazine fragment (0.1 – 100 µM) for 15 mins at 37°C.

  • Add substrate mix (Amplex Red + HRP + Tyramine).[2]

  • Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 mins.[2]

  • Data Validation: If IC50 < 10 µM, the fragment poses a metabolic risk and the primary amine should be substituted or sterically hindered.[2]

Visualization: Mechanism of Interaction[3]

Understanding how the molecule binds helps predict what it will hit.

BindingMechanism Fragment This compound Interaction1 H-Bond: Pyrazine N4 -> Backbone NH Fragment->Interaction1 Interaction2 H-Bond: Exocyclic NH2 -> Backbone CO Fragment->Interaction2 Interaction3 Oxidation: CH2-NH2 -> Aldehyde Fragment->Interaction3 Target Kinase Hinge Region (Glu-Met backbone) OffTarget Amine Oxidase (MAO) Active Site Interaction1->Target Desired Affinity Interaction2->Target Interaction3->OffTarget Toxic Liability

Caption: Figure 2. Mechanistic divergence.[2] The pyrazine core drives kinase affinity (left branches), while the aminomethyl tail drives potential metabolic toxicity (right branch).[2]

References

  • Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: advancing fragments in the absence of crystal structures." Nature Reviews Drug Discovery.[2] Link

  • Zhang, J., et al. (2009).[2] "Targeting cancer with small molecule kinase inhibitors."[2] Nature Reviews Cancer.[2] Link

  • Wermuth, C. G. (2006).[2] "Selectivity in the age of promiscuous binders." Journal of Medicinal Chemistry. Link[2]

  • PubChem Compound Summary. (2023). "this compound."[3][4][5] National Library of Medicine. Link[2]

  • Scott, D. E., et al. (2016).[2] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link[2]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 25911-74-4 Chemical Family: Aminopyrazines / Organic Bases Emergency Overview: Corrosive (Cat 1), Acute Toxicant (Cat 3/4)

Part 1: Immediate Safety Assessment & Hazard Profiling

Scientific Rationale: Before initiating any disposal workflow, you must understand the physiochemical behavior of 3-(Aminomethyl)pyrazin-2-amine. As a pyrazine derivative featuring a primary amine on a methyl linker, this compound acts as a strong organic base and a nucleophile .

The Core Risks:

  • Exothermic Incompatibility: Upon contact with strong acids (e.g., HCl, H₂SO₄), this compound will protonate rapidly, generating significant heat. If this occurs in a sealed waste drum, it can lead to over-pressurization and rupture.

  • N-Nitrosylation Potential: In the presence of nitrosating agents (e.g., nitrites, nitrous acid), secondary reactions may form nitrosamines, which are potent carcinogens.

  • Corrosivity: The free base form is corrosive to mucous membranes and skin.

GHS Hazard Classification (Conservative Estimate)
Hazard ClassCategoryH-CodeDescription
Skin Corr. 1BH314Causes severe skin burns and eye damage.
Acute Tox. 3/4H301/H302Toxic/Harmful if swallowed.
Eye Dam. 1H318Causes serious eye damage.[1][2][3]
Part 2: Waste Characterization & Segregation

Directive: Do not mix this chemical into a "General Organic Waste" drum without verifying the pH and composition of the existing waste.

The Segregation Logic Tree

The following decision matrix illustrates how to categorize the waste stream to prevent dangerous incompatibilities.

SegregationLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidBin Solid Waste Bin: 'Toxic/Corrosive Organic Solid' Solid->SolidBin SolventCheck Primary Solvent? Liquid->SolventCheck OrgSolvent Organic Solvent (DCM, MeOH, DMSO) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent IncompCheck CRITICAL CHECK: Is the container Acidic? OrgSolvent->IncompCheck AqSolvent->IncompCheck OrgWaste Organic Waste Stream (Basic/Neutral) IncompCheck->OrgWaste No (Neutral/Basic) AqWaste Aqueous Waste Stream (Basic/Toxic) IncompCheck->AqWaste No (Neutral/Basic) Stop STOP: Do Not Mix! Risk of Exotherm IncompCheck->Stop Yes (Acidic)

Figure 1: Segregation logic to prevent incompatibility events (e.g., acid-base exotherms).

Part 3: Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)

Applicability: Expired shelf-life chemicals, spilled solids, or excess weighed material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as amines can corrode certain alloys or react with surface oxides.

  • Labeling: Apply a hazardous waste label with the following specific identifiers:

    • Chemical Name: this compound[4]

    • Hazards: Toxic, Corrosive, Basic.[5]

  • Secondary Containment: Place the HDPE jar into a clear secondary bag (4-mil polyethylene) to contain any potential dust leakage.

  • Handoff: Transfer to your facility’s Hazardous Waste Storage Area (HWSA). Do not trash; this is likely a characteristic hazardous waste.

Protocol B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors, filtrates, or quenched reaction mixtures containing the amine.

Step 1: pH Verification

  • Dip a pH strip into the waste solution.

  • If pH < 7 (Acidic): The amine is likely protonated (salt form). This is safer, but ensure the solution is not strongly oxidizing.

  • If pH > 7 (Basic): The amine is free. Do not add to a waste container that contains acid chlorides, anhydrides, or strong acids.

Step 2: Solvent Compatibility Check

  • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste." Ensure the container is not acidic.[2]

  • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste."

Step 3: Transfer

  • Use a funnel with a grounding wire (if solvent is flammable) to prevent static discharge.

  • Pour slowly to observe for any immediate heat generation or gas evolution.

  • Triple Rinse: Any empty glassware used for the amine must be triple-rinsed with a suitable solvent (e.g., ethanol) before being washed. The rinsate must be disposed of as hazardous waste.[5]

Part 4: Emergency Contingencies
Spills
  • Solid Spill: Do not dry sweep. This generates toxic dust. Cover with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Liquid Spill: Absorb with an inert material (Vermiculite or Chemizorb®). Do not use paper towels if the solution is strongly oxidizing or if the amine is concentrated, as this can increase flammability risk.

Exposure[1][6]
  • Skin Contact: Immediate flushing with water for 15 minutes. Amines penetrate skin rapidly; do not wait for pain to develop.

  • Inhalation: Move to fresh air immediately. Pyrazine derivatives can cause respiratory sensitization.

Summary of Incompatibilities
Chemical ClassInteraction RiskConsequence
Strong Acids (HCl, H₂SO₄)NeutralizationViolent heat generation; spattering.
Oxidizers (H₂O₂, KMnO₄)OxidationFire; formation of toxic NOx gases.
Acid Chlorides AcylationRapid exotherm; release of HCl gas.
Hypochlorites (Bleach)ChlorinationFormation of unstable N-chloroamines.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122247 (Pyrazin-2-ylmethanamine). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Characteristics. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Aminomethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 93103-53-4 | Focus: R&D Scale Handling & PPE Logistics[1]

Executive Safety Summary

3-(Aminomethyl)pyrazin-2-amine is a bifunctional pyrazine intermediate containing two primary amine groups. This structural motif dictates its safety profile: it is corrosive to tissue and a potent sensitizer .

Unlike standard organic solids, the primary risk here is not just acute toxicity, but irreversible ocular damage and immunological sensitization (chemical allergy). Standard "lab safety" protocols (coat/glasses/single gloves) are insufficient. This guide provides an enhanced containment strategy.

Hazard Profile & Risk Assessment

Causality: The high pH (>11 in solution) and nucleophilic nature of the amine groups allow this compound to saponify fatty tissues (skin burns) and cross-link proteins (sensitization).

Hazard Class (GHS)H-CodeOperational Implication
Skin Corrosion/Irritation H314 (Cat 1B)Zero-Skin-Contact Rule. Corrosive burns can occur without immediate pain sensation, leading to deep tissue damage before detection.[1]
Serious Eye Damage H318 (Cat 1)Face Shield Mandatory. Particulates or splashes can cause permanent corneal opacity.[1] Safety glasses alone are inadequate.
Sensitization (Skin/Resp) H317/H334 Aerosol Containment. Repeated low-level exposure can lead to anaphylactic responses.[1] Handling outside a fume hood is prohibited.
Acute Toxicity (Oral) H301/H302 Hygiene Barrier. Ingestion risk is primarily via hand-to-mouth transfer from contaminated gloves.[1]
Personal Protective Equipment (PPE) Matrix

Scientific Logic: Amines are known to permeate thin nitrile rubber. The "Double-Glove" protocol creates a sacrificial outer layer and a visual breakthrough indicator.

ComponentStandard Handling (Weighing/Transfer)High-Risk Operations (Spill Cleanup/Scale-up)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner).[1] Change outer gloves every 30 mins.Laminate (Silver Shield) liner under Nitrile.[1]Small polar amines permeate nitrile.[1] Laminate films provide >4hr breakthrough time but low dexterity.
Eye/Face Chemical Goggles (indirect vent).[1]Goggles + Face Shield (8-inch).[1]Goggles seal against dust/vapors; shields protect the neck/face from corrosive splashes.[1]
Respiratory Fume Hood (Sash @ 18").[1] No respirator needed if hood functions.P100/OV Respirator (Full Face) if outside hood.[1]Engineering controls are primary.[1] Respirators are a contingency, not a standard solution.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves .[1]Tyvek Coverall (Chemical Resistant).[1]Cotton absorbs amines; Tyvek repels particulates.[1] Sleeves bridge the glove-cuff gap.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Zone)

Objective: Prevent static-driven dispersion of the powder.

  • Engineering Check: Verify fume hood face velocity is 80–100 fpm using a vane anemometer or ribbon strip.

  • Static Control: Amine salts are often static-prone. Use an anti-static gun on the weighing boat and spatula before touching the powder.

  • The "Transfer Tunnel": Do not carry an open spatula across the hood. Place the receiving vessel immediately next to the stock container.

  • Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 5% Citric Acid or dilute acetic acid) followed by water. Why? Water alone may spread the amine; acid neutralizes it to a non-volatile salt.

B. Reaction Setup
  • Closed Systems: Prefer septum-capped vials or flasks. Add the solid first, then solvent via syringe to avoid displacing powder.

  • Temperature Control: Exothermic reaction with acids. If using as a base or reacting with acid chlorides, cool the vessel before addition.

C. Waste Disposal

Self-Validating System: Never assume waste is neutral.

  • Segregation: Do not mix directly with oxidizers (fire risk) or strong acids (exotherm risk).

  • Quenching: Dissolve waste in water and slowly neutralize with dilute HCl to pH 6–8.

  • Labeling: Tag as "Basic Organic Waste" or "Amine Contaminated."

Emergency Response & Decontamination
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes .[2][3][4]

    • Contraindication: Do NOT use vinegar (acetic acid) on skin burns. The neutralization heat can aggravate the injury. Water only.

  • Eye Contact:

    • Immediate Action: Flush for minimum 15-20 minutes while holding eyelids open. Time is critical to prevent corneal clouding.

  • Spill Cleanup:

    • Solid: Cover with wet paper towels (to prevent dust), then scoop.

    • Liquid: Absorb with vermiculite.[5] Do not use cellulose/paper for concentrated amine liquids (potential heat generation).

Visual Workflow: Safety Logic Map

The following diagram illustrates the decision logic for handling this compound, ensuring no step is skipped.

SafetyProtocol cluster_PPE PPE Selection Start Start: Handling this compound RiskAssess Risk Assessment (Corrosive/Sensitizer) Start->RiskAssess EngCheck Check Engineering Controls (Hood Flow >80fpm) RiskAssess->EngCheck PPE_Standard Standard Task: Double Nitrile + Goggles EngCheck->PPE_Standard Routine PPE_HighRisk High Risk/Spill: Laminate Gloves + Shield EngCheck->PPE_HighRisk Large Scale Handling Execution: Static Control + Acid Wipe Decon PPE_Standard->Handling PPE_HighRisk->Handling Disposal Disposal: Quench to pH 7 -> Waste Stream Handling->Disposal

Figure 1: Operational logic flow ensuring engineering controls and PPE selection precede handling.

References
  • Sigma-Aldrich. (2025).[6][7] Safety Data Sheet: this compound. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2024).[4][8] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • PubChem. (2024). Compound Summary: Pyrazin-2-amine derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: GHS Classification Guidelines. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)pyrazin-2-amine
Reactant of Route 2
3-(Aminomethyl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.